2-Bromo-3,5-dinitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKJKUFARRJPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396171 | |
| Record name | 2-bromo-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116529-60-3 | |
| Record name | 2-Bromo-3,5-dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-3,5-dinitrobenzoic Acid
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-3,5-dinitrobenzoic acid, a valuable intermediate for researchers, scientists, and professionals in drug development. The document outlines a logical and chemically sound two-step synthesis, starting from readily available benzoic acid. Detailed experimental protocols, quantitative data, and a workflow visualization are provided to facilitate its practical application in a laboratory setting.
Proposed Synthesis Pathway
The most strategic and regioselective approach to synthesizing this compound involves a two-step sequence:
-
Dinitration of Benzoic Acid: The initial step is the electrophilic nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. The carboxyl group is a meta-director and deactivating, which selectively directs the two incoming nitro groups to the 3 and 5 positions.[1][2][3]
-
Bromination of 3,5-Dinitrobenzoic Acid: The subsequent step is the electrophilic bromination of the 3,5-dinitrobenzoic acid intermediate. The aromatic ring in this intermediate is strongly deactivated by the two electron-withdrawing nitro groups and the carboxyl group. These groups collectively direct the incoming electrophile (bromine) to the C-2 position, the only remaining activated site (ortho to the carboxyl group and meta to both nitro groups), thus ensuring high regioselectivity.
This pathway is favored over the nitration of 2-bromobenzoic acid, which would likely result in a complex mixture of isomers that are difficult to separate due to competing directing effects of the bromo and carboxyl groups.
Data Presentation
The following table summarizes the key quantitative data for the materials involved in the proposed synthesis.
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Melting Point (°C) |
| Benzoic Acid | Starting Material (Step 1) | C₇H₆O₂ | 122.12 | - | 122 |
| 3,5-Dinitrobenzoic Acid | Product (Step 1) / Starting Material (Step 2) | C₇H₄N₂O₆ | 212.12 | 54–58 | 205–207[2][3] |
| This compound | Final Product (Step 2) | C₇H₃BrN₂O₆ | 291.01 | Not Reported | Not Reported |
Experimental Protocols
Safety Precaution: These procedures involve the use of highly corrosive and strong oxidizing agents (fuming nitric acid, concentrated sulfuric acid, bromine). All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Step 1: Synthesis of 3,5-Dinitrobenzoic Acid
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 337 (1955); Vol. 22, p. 48 (1942).[2][3]
Materials:
-
Benzoic acid (61 g, 0.5 mole)
-
Concentrated sulfuric acid (sp. gr. 1.84, 300 ml)
-
Fuming nitric acid (sp. gr. 1.54, 175 ml total)
-
Crushed ice
-
50% Ethanol (for recrystallization)
Equipment:
-
2-L round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a 2-L round-bottomed flask, place benzoic acid (61 g) and concentrated sulfuric acid (300 ml).
-
With external cooling using a water bath, slowly add 100 ml of fuming nitric acid in small portions (2-3 ml at a time), maintaining the internal temperature between 70°C and 90°C.
-
After the addition is complete, cover the flask and let it stand for at least one hour (or overnight) in the fume hood.
-
Heat the flask on a steam bath for 4 hours. Significant evolution of brown fumes will be observed.
-
Allow the reaction mixture to cool to room temperature, during which yellow crystals should separate.
-
Add an additional 75 ml of fuming nitric acid. Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for another 3 hours.
-
Allow the mixture to cool completely and then carefully pour it into a beaker containing 800 g of crushed ice and 800 ml of water.
-
After standing for 30 minutes, filter the precipitated crude 3,5-dinitrobenzoic acid using a Büchner funnel and wash the solid with cold water until the washings are free of sulfates.
-
The crude product (typically 62–65 g, m.p. 200–202°C) can be recrystallized from approximately 275 ml of hot 50% ethanol to yield 57–61 g (54–58%) of purified 3,5-dinitrobenzoic acid as pale yellow crystals with a melting point of 205–207°C.[2][3]
Step 2: Proposed Synthesis of this compound
Materials:
-
3,5-Dinitrobenzoic acid (21.2 g, 0.1 mole)
-
Concentrated sulfuric acid (98%, ~150 ml)
-
Liquid bromine (Br₂) (17.6 g, 5.6 ml, 0.11 mole)
-
Concentrated nitric acid (70%) (as catalyst/oxidizing agent)
-
Crushed ice
Equipment:
-
500-ml three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas trap (to absorb HBr fumes)
-
Heating mantle
Procedure:
-
In the 500-ml three-necked flask, carefully add 3,5-dinitrobenzoic acid (21.2 g) to concentrated sulfuric acid (150 ml) and stir until a homogeneous solution is obtained. Gentle warming may be required.
-
Cool the mixture to room temperature. Add a few drops of concentrated nitric acid to act as a catalyst.
-
Slowly add bromine (5.6 ml) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if a suitable solvent system can be determined.
-
After the reaction is deemed complete, allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture into a large beaker containing at least 1 kg of crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously.
-
A precipitate of crude this compound should form. Allow the mixture to stand for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acids.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid). The optimal recrystallization solvent would need to be determined experimentally.
Mandatory Visualization
The following diagram illustrates the proposed two-step synthesis pathway from benzoic acid to this compound.
Synthesis pathway for this compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 2-Bromo-3,5-dinitrobenzoic acid, a key intermediate in organic synthesis. This document collates available data on its properties, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its application in research and development.
Core Physicochemical Properties
This compound is a solid, off-white compound.[1] A summary of its key physicochemical properties is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrN₂O₆ | [2] |
| Molecular Weight | 291.01 g/mol | [2] |
| CAS Number | 116529-60-3 | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| pKa (Predicted) | 1.44 ± 0.10 | [1] |
| Solubility | See Table 2 for qualitative data |
Solubility Profile
Table 2: Qualitative Solubility of this compound and Quantitative Data for 3-Nitrobenzoic Acid
| Solvent | Formula | Type | Reported Solubility of this compound | Molar Solubility of 3-Nitrobenzoic Acid (mol·dm⁻³) at 298.15 K |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly soluble | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Very slightly soluble | Data not available |
| Methanol | CH₄O | Polar Protic | Data not available | 0.93 |
| Ethanol | C₂H₆O | Polar Protic | Data not available | 0.72 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | 0.46 |
| Acetonitrile | C₂H₃N | Polar Aprotic | Data not available | 0.38 |
| Toluene | C₇H₈ | Nonpolar | Data not available | 0.05 |
| Water | H₂O | Polar Protic | Data not available | 0.02 |
Note: The solubility of nitro-derivatives of benzoic acid generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[3]
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. However, based on its functional groups, the following characteristic spectral data can be expected.
Infrared (IR) Spectroscopy:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
C=O stretch (carbonyl): Strong absorption around 1700 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region
-
N-O stretch (nitro group): Strong absorptions around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons are expected to appear in the δ 8.0-9.0 ppm region. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: The carbonyl carbon will be significantly downfield. Aromatic carbons will appear in the δ 120-150 ppm range, with carbons attached to nitro groups being more deshielded.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would therefore appear as two peaks of nearly equal intensity at m/z 290 and 292.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of aromatic carboxylic acids are provided below.
Synthesis of this compound (Proposed)
A plausible synthetic route for this compound involves the nitration of 2-bromobenzoic acid.
Step 1: Bromination of Benzoic Acid (Illustrative) This step is provided for context on the synthesis of the precursor.
-
In a fume hood, dissolve benzoic acid in a suitable solvent.
-
Slowly add liquid bromine to the stirred reaction mixture. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which must be neutralized.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and quench excess bromine with a 10% sodium bisulfite solution.
-
Extract the product into an aqueous phase using a suitable base (e.g., 10% sodium hydroxide).
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid in an ice bath to precipitate 2-bromobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of 2-Bromobenzoic Acid
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath to below 5 °C.
-
In a separate flask, dissolve 2-bromobenzoic acid in a suitable solvent and cool the solution in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred 2-bromobenzoic acid solution, maintaining the reaction temperature below 10-15 °C.
-
After the addition, continue stirring in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate this compound.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization.
Caption: Proposed two-step synthesis of this compound.
Determination of Melting Point (Capillary Method)
This is a standard and reliable technique to determine the melting point of a solid compound, which is a critical indicator of its purity.[4]
Apparatus:
-
Digital melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a preliminary "fast run" can be performed by heating at a rate of 5-10 °C per minute to get an approximate melting point.[5]
-
For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to approximately 2 °C per minute.[5]
-
Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal melts. This range is the melting point.[5]
Caption: Workflow for experimental melting point determination.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Separate the excess solid from the saturated solution by centrifugation or filtration. It is crucial to maintain the temperature during this step to avoid any change in solubility.
-
Carefully remove an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent.
-
Measure the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.
Caption: General workflow for experimental solubility determination.[3]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa) of a substance.[6]
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water-acetonitrile mixture). The ionic strength of the solution should be kept constant by adding a background electrolyte like KCl.[6]
-
Titrate the solution with a standardized solution of a strong base (e.g., carbonate-free NaOH) of known concentration.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. It is the pH at the half-equivalence point (where half of the acid has been neutralized). More accurate values can be obtained by using computational methods to analyze the titration data.[6]
Caption: Workflow for pKa determination by potentiometric titration.
References
An In-depth Technical Guide to 2-Bromo-3,5-dinitrobenzoic acid (CAS Number 116529-60-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3,5-dinitrobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its significant, albeit indirect, role in drug development, particularly as a precursor to potent enzyme inhibitors, and discusses its potential as an antibacterial agent.
Core Physicochemical and Spectral Data
This compound is a solid organic compound with the molecular formula C₇H₃BrN₂O₆.[1] Its structure, featuring a bromine atom and two nitro groups on a benzoic acid scaffold, makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116529-60-3 | [2] |
| Molecular Formula | C₇H₃BrN₂O₆ | [1][2] |
| Molecular Weight | 291.01 g/mol | [1][2] |
| Appearance | Solid | [1] |
| InChI Key | BBKJKUFARRJPRP-UHFFFAOYSA-N | [1] |
| SMILES String | OC(=O)c1cc(cc(c1Br)N(=O)=O)N(=O)=O | [1] |
Table 2: Spectral Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (Predicted) | ~8.0-9.0 ppm (Ar-H), ~10-13 ppm (COOH) |
| ¹³C NMR (Predicted) | Signals corresponding to aromatic carbons, carboxyl carbon, and carbons attached to bromo and nitro groups. |
| Mass Spectrometry (MS) | Molecular ion peaks at m/z 290 and 292 (due to ⁷⁹Br and ⁸¹Br isotopes).[3] |
| Infrared (IR) | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C-NO₂ (nitro groups), and C-Br bonds. |
Synthesis and Purification
Experimental Protocol: Proposed Synthesis of this compound
This proposed synthesis involves a two-step process starting from 2-bromobenzoic acid.
Step 1: Synthesis of 2-Bromobenzoic Acid (from Benzoic Acid) This step is provided for context, assuming 2-bromobenzoic acid is not readily available. The protocol is adapted from standard bromination procedures for aromatic carboxylic acids.
-
Materials: Benzoic acid, liquid bromine, iron(III) bromide (FeBr₃) catalyst, 10% sodium bisulfite solution, 10% sodium hydroxide solution, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in a suitable inert solvent.
-
Add FeBr₃ as a catalyst.
-
Slowly add liquid bromine to the mixture at room temperature with constant stirring. The reaction is typically carried out in a fume hood.
-
After the addition is complete, stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Quench the excess bromine by carefully adding a 10% sodium bisulfite solution.
-
Extract the product into an aqueous phase using a 10% sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the 2-bromobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Step 2: Dinitration of 2-Bromobenzoic Acid This protocol is adapted from the nitration of benzoic acid.
-
Materials: 2-Bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath.
-
In a separate beaker, dissolve 2-bromobenzoic acid in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, maintaining the temperature below 10-15 °C.[4]
-
After the addition, continue stirring in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.[4]
-
Carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the this compound.[4]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.[4]
-
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols for Purification
The crude product can be purified using several standard laboratory techniques.[5]
1. Recrystallization:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethanol/water mixtures) to find a solvent that dissolves the compound when hot but not when cold.[5]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to form crystals. Collect the purified crystals by filtration.[5]
2. Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column and collect fractions, monitoring by TLC to isolate the pure product.[5]
3. Acid-Base Extraction:
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic product will move to the aqueous layer as its salt.[5]
-
Separate the aqueous layer and re-acidify with a strong acid (e.g., HCl) to precipitate the purified product.[5]
-
Collect the solid by filtration.
-
Caption: General workflow for acid-base extraction purification.
Applications in Drug Development and Biological Activity
While direct biological data on this compound is limited, its primary significance lies in its utility as a precursor for synthesizing biologically active molecules.[6]
Precursor to PARP Inhibitors
This compound is a key starting material for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its analogs. These compounds are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6] PARP inhibitors are an important class of anticancer agents.
The PARP-1 Signaling Pathway in DNA Repair: PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.[6] By inhibiting PARP, compounds like 5-AIQ can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects.
Caption: Inhibition of the PARP-1 signaling pathway by 5-AIQ.
Potential Antibacterial Activity
Table 3: Comparative Antibacterial Activity of Substituted Benzoic Acid Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-chloro-5-nitrobenzoic acid derivative 1 | S. aureus ATCC 25923 | 100 µM | [7] |
| 2-chloro-5-nitrobenzoic acid derivative 2 | MRSA (clinical isolate) | 100 µM | [7] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | S. aureus | Active (comparable to ampicillin) | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.[7]
-
Materials: Test compound, bacterial culture (e.g., Staphylococcus aureus), Mueller-Hinton broth, 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Serially dilute the test compound in Mueller-Hinton broth in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible bacterial growth.[7]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Spectroscopic Profile of 2-Bromo-3,5-dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3,5-dinitrobenzoic acid (CAS No: 116529-60-3). Due to the limited availability of fully characterized experimental spectra in public databases, this document summarizes the expected spectroscopic data based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate empirical validation.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Structure:
Spectroscopic Data Summary
The following sections present the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~11-13 | COOH (s, 1H) | ~165-170 | C=O |
| ~8.9-9.1 | Ar-H (d, 1H) | ~148-152 | C-NO₂ |
| ~8.6-8.8 | Ar-H (d, 1H) | ~135-140 | C-COOH |
| ~125-130 | C-H | ||
| ~120-125 | C-Br |
Note: Predicted values are based on additive models and comparison with known spectra of substituted benzoic acids. Actual experimental values may vary.
Infrared (IR) Spectroscopy
An ATR-IR spectrum for this compound is noted to be available from Bio-Rad Laboratories, Inc.[1]. The characteristic absorption bands for the functional groups present in this compound are well-established.
Table 2: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710-1680 | C=O stretch | Carboxylic Acid |
| ~1550-1520 | N-O asymmetric stretch | Nitro Group |
| ~1350-1330 | N-O symmetric stretch | Nitro Group |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~920 (broad) | O-H bend | Carboxylic Acid Dimer |
| ~750-550 | C-Br stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a distinct molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).
Table 3: Expected Mass Spectrometry Data
| m/z Value | Assignment | Notes |
| 290 & 292 | [M]⁺ | Molecular ion peak (doublet of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes). |
| 273 & 275 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 245 & 247 | [M-COOH]⁺ | Loss of the carboxyl group. |
| 244 & 246 | [M-NO₂]⁺ | Loss of a nitro group. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on sample solubility.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., a 400 or 500 MHz spectrometer).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR: Acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a spectrum with adequate signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean crystal to account for atmospheric and instrumental contributions.
-
Place a small amount of the solid this compound directly onto the ATR crystal, ensuring complete coverage.
-
Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak. For this compound, this will be a pair of peaks of nearly equal intensity at approximately m/z 290 and 292, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure.
-
Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3,5-dinitrobenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a comprehensive, generalized protocol for the experimental acquisition of such a spectrum.
Predicted ¹H NMR Spectral Data
The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is of primary interest, featuring two protons on the benzene ring. Their chemical shifts are significantly influenced by the presence of three strongly electron-withdrawing substituents: a bromine atom and two nitro groups, in addition to the carboxylic acid group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 8.8 - 9.0 | Doublet (d) | 2.0 - 3.0 | 1H |
| H-6 | 8.6 - 8.8 | Doublet (d) | 2.0 - 3.0 | 1H |
| COOH | > 10 | Singlet (s), broad | - | 1H |
Note: Predicted values are based on the analysis of substituent effects on aromatic chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.
Structural Analysis and Signal Assignment
The predicted ¹H NMR spectrum is consistent with the structure of this compound, which contains two aromatic protons at positions 4 and 6. The strong deshielding effect of the two nitro groups and the bromine atom causes the aromatic protons to resonate at very high chemical shifts (downfield).
The two aromatic protons, H-4 and H-6, are not chemically equivalent and are expected to appear as two distinct signals. They are situated meta to each other, which typically results in a small coupling constant (J), observed as a doublet for each proton. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position, often above 10 ppm, and its chemical shift can be highly dependent on the solvent and concentration.
Visualization of Molecular Structure and Proton Relationships
The following diagram illustrates the chemical structure of this compound and the spatial relationship between the aromatic protons.
Caption: Chemical structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, yet detailed, protocol for acquiring the ¹H NMR spectrum of an aromatic carboxylic acid like this compound.
4.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for aromatic carboxylic acids due to its high dissolving power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
4.2. Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining high-resolution spectra.
-
Acquisition Parameters:
-
Pulse Angle: A 30° pulse angle is typically used.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase and Baseline Correction: Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline.
-
Chemical Shift Calibration: Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).[1]
-
Integration: Integrate the peaks in the spectrum to determine the relative ratios of the different types of protons.
Logical Workflow for Spectral Analysis
The process of analyzing and interpreting the ¹H NMR spectrum of this compound can be summarized in the following workflow.
References
Technical Guide: Predicted 13C NMR Analysis of 2-Bromo-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dinitrobenzoic acid is a polysubstituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its complex substitution pattern, featuring a bromine atom and two nitro groups, creates a unique electronic environment that significantly influences its chemical properties and potential applications. An in-depth understanding of its molecular structure is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for this purpose.
This technical guide provides a comprehensive, albeit predictive, analysis of the 13C NMR spectrum of this compound. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from structurally analogous compounds to forecast the chemical shifts. It also outlines a detailed experimental protocol for acquiring such data, intended to serve as a practical resource for researchers.
Predicted 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound have been predicted based on the known substituent effects of bromo, nitro, and carboxylic acid groups on a benzene ring. Data from similar compounds, such as 2-bromobenzoic acid and 3,5-dinitrobenzoic acid, were used as a reference. The predictions are summarized in Table 1.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 (-COOH) | ~165 | The carboxylic acid carbon is typically found in this downfield region.[1] |
| C2 (-Br) | ~120 | The bromo substituent has a moderate deshielding effect on the directly attached carbon. |
| C3 (-NO2) | ~150 | The strongly electron-withdrawing nitro group causes significant deshielding of the attached carbon. |
| C4 | ~125 | This carbon is meta to the bromine and ortho to a nitro group, leading to a moderately deshielded environment. |
| C5 (-NO2) | ~150 | Similar to C3, this carbon is directly attached to a strongly electron-withdrawing nitro group. |
| C6 | ~130 | This carbon is ortho to the bromine and meta to a nitro group, resulting in a deshielded signal. |
| -COOH | ~168 | The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift.[1] |
Note: These are predicted values and may differ from experimental results. The solvent used for analysis will also influence the exact chemical shifts.
Molecular Structure and Carbon Numbering
To correlate the predicted chemical shifts with the molecular structure, the carbon atoms of this compound are numbered as illustrated in the following diagram.
Detailed Experimental Protocol
The following is a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid extraneous signals in the spectrum.
-
Sample Amount: Dissolve approximately 20-50 mg of solid this compound in a suitable deuterated solvent.
-
Solvent Selection: A common solvent for this type of compound is deuterated dimethyl sulfoxide (DMSO-d6) due to its ability to dissolve polar aromatic carboxylic acids. Deuterated chloroform (CDCl3) with a small amount of deuterated methanol (CD3OD) can also be used.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.6-0.7 mL.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard broadband or dual-channel probe suitable for 13C detection.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled 1D 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30° pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon atoms (e.g., 0 to 200 ppm).
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the chemical shifts to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
Experimental Workflow
The general workflow for acquiring and processing the 13C NMR data is depicted in the following diagram.
Conclusion
This technical guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. The predicted chemical shifts, based on established substituent effects, offer a valuable starting point for spectral assignment upon experimental acquisition. The detailed experimental protocol and workflow diagrams are designed to facilitate the practical application of 13C NMR spectroscopy for the structural elucidation of this and similar complex organic molecules. It is anticipated that this guide will be a useful resource for researchers in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Bromo-3,5-dinitrobenzoic acid. It details the expected vibrational frequencies, a complete experimental protocol for spectral acquisition, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, materials science, and pharmaceutical development.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds. By measuring the interaction of infrared radiation with a sample, an IR spectrum is produced, which provides a unique "molecular fingerprint." For this compound (C₇H₃BrN₂O₆), the IR spectrum is characterized by the vibrational modes of its key functional groups: a carboxylic acid, two nitro groups, a carbon-bromine bond, and a substituted aromatic ring.
The analysis of the IR spectrum of this compound is crucial for its identification, purity assessment, and the study of its molecular interactions in various chemical and biological systems.
Expected Infrared Absorption Data
While a publicly available, comprehensive dataset for the IR spectrum of this compound is limited, the expected absorption peaks can be accurately predicted based on the characteristic vibrational frequencies of its constituent functional groups. The following table summarizes the anticipated IR absorption bands, their corresponding vibrational modes, and typical intensity levels.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Broad, Strong |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium |
| 1710 - 1680 | C=O stretch (Carboxylic acid, conjugated) | Strong |
| 1600 - 1585 | C=C stretch (Aromatic ring) | Medium |
| 1550 - 1475 | NO₂ asymmetric stretch | Very Strong |
| 1500 - 1400 | C=C stretch (Aromatic ring) | Medium |
| 1360 - 1290 | NO₂ symmetric stretch | Strong |
| 1320 - 1210 | C-O stretch (Carboxylic acid) | Strong |
| 950 - 910 | O-H bend (out-of-plane, Carboxylic acid dimer) | Broad, Medium |
| 850 - 750 | C-H bend (out-of-plane, Aromatic) | Strong |
| 690 - 515 | C-Br stretch | Medium to Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This section outlines a detailed methodology for obtaining a high-quality ATR-FTIR spectrum of solid this compound. The procedure is based on standard laboratory practices for solid-state IR analysis.[1]
3.1. Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal). A Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR accessory is a suitable example.[1]
-
Sample: this compound, solid.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
3.2. Sample Preparation and Data Acquisition
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol or ethanol.
Logical Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the experimental setup and data analysis in the IR spectroscopy of this compound.
Caption: Workflow for ATR-FTIR Analysis.
Signaling Pathways and Molecular Interactions
While IR spectroscopy primarily provides information about the covalent bonds within a molecule, it can also offer insights into intermolecular interactions, such as hydrogen bonding. In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization has a significant effect on the IR spectrum, most notably causing a broad and intense O-H stretching band in the 3300-2500 cm⁻¹ region. The diagram below illustrates the hydrogen bonding interaction in a carboxylic acid dimer.
Caption: Carboxylic Acid Dimerization.
Conclusion
The infrared spectrum of this compound is rich with information, providing clear indicators of its carboxylic acid, nitro, and aromatic functionalities. This technical guide offers a foundational understanding of the expected spectral features and a practical protocol for their measurement. For researchers and professionals in drug development, a thorough understanding of the IR spectroscopic properties of such molecules is essential for quality control, structural verification, and the investigation of molecular interactions that can influence physicochemical and biological properties.
References
Mass Spectrometry of 2-Bromo-3,5-dinitrobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 2-Bromo-3,5-dinitrobenzoic acid (C₇H₃BrN₂O₆), a compound of interest in various fields of chemical research and drug development. This document outlines the predicted fragmentation patterns, experimental protocols, and key mass spectrometric data for this molecule.
Molecular Properties and Isotopic Profile
This compound has a molecular weight of approximately 291.01 g/mol . A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.
Predicted Mass Spectrometric Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on the known behavior of related compounds such as benzoic acids, nitroaromatics, and bromoarenes. The following table summarizes the expected major ions in an electron ionization (EI) mass spectrum.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |
| 290 | 292 | [C₇H₃⁷⁹BrN₂O₆]⁺• | - | Molecular ion (M⁺•) |
| 273 | 275 | [C₇H₂⁷⁹BrN₂O₅]⁺ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |
| 245 | 247 | [C₇H₃⁷⁹BrN₂O₄]⁺• | •NO₂ | Loss of a nitro group, a common fragmentation for nitroaromatics. |
| 228 | 230 | [C₇H₂⁷⁹BrN₂O₃]⁺ | •OH, •NO₂ | Subsequent loss of a hydroxyl radical after the loss of a nitro group. |
| 199 | 201 | [C₇H₃⁷⁹BrO₂]⁺• | 2 x •NO₂ | Loss of both nitro groups. |
| 166 | - | [C₇H₂N₂O₄]⁺ | •Br, •OH | Loss of a bromine radical and a hydroxyl radical. |
| 120 | - | [C₆H₂NO₂]⁺ | •Br, •COOH, •NO | Loss of bromine, carboxyl group, and nitric oxide. |
| 75 | - | [C₅H₃O]⁺ | •Br, 2x•NO₂, •CO | Further fragmentation of the aromatic ring. |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways initiated by the ionization of the molecule. The presence of multiple functional groups (carboxylic acid, two nitro groups, and a bromine atom) leads to a complex fragmentation pattern.
A primary fragmentation event is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a stable acylium ion. Another significant fragmentation pathway involves the loss of one or both nitro groups (•NO₂). The cleavage of the carbon-bromine bond is also possible. Subsequent fragmentations can involve the loss of carbon monoxide (CO) and further degradation of the aromatic ring.
Figure 1. Predicted Electron Ionization Fragmentation Pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for the mass spectrometric analysis of this compound. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will depend on the sample matrix and the specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for thermally stable and volatile compounds. Derivatization may be required for acidic compounds like this compound to improve its volatility and chromatographic behavior.
Sample Preparation (with Derivatization):
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the sample solution. Heat the mixture at 60-70°C for 30 minutes to convert the carboxylic acid to its corresponding trimethylsilyl (TMS) ester.
-
Dilution: After cooling, dilute the derivatized sample to a final concentration of approximately 10 µg/mL with the solvent.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL of the sample in splitless mode.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the analysis of polar and thermally labile compounds and may not require derivatization.
Sample Preparation:
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of methanol and water.
-
Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often preferred for acidic compounds.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300-350°C.
-
Drying Gas Flow: 8-12 L/min.
-
Scan Range: m/z 50-400.
-
Figure 2. General Experimental Workflow for the MS Analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides valuable information for its structural elucidation and quantification. The characteristic isotopic pattern of bromine is a key identifier. While experimental data is limited, a thorough understanding of the fragmentation behavior of related aromatic compounds allows for the prediction of its mass spectrum. The detailed experimental protocols provided in this guide offer a starting point for researchers to develop robust analytical methods for this compound.
Technical Guide: Structural Elucidation of 2-Bromo-3,5-dinitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and potential applications, particularly in the fields of medicinal chemistry and materials science. This guide addresses the structural characterization of 2-Bromo-3,5-dinitrobenzoic acid. While a definitive single-crystal X-ray structure for this specific compound is not currently available in public crystallographic databases, this document provides a comprehensive overview of the methodologies required for its determination. It outlines the standard experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents known physical and chemical data for the target compound. The guide is intended to serve as a practical resource for researchers aiming to elucidate the crystal structure of this and related compounds.
Introduction and Physicochemical Properties
This compound (C₇H₃BrN₂O₆) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and two nitro groups on the benzoic acid framework, suggests potential utility as an intermediate in organic synthesis. The electron-withdrawing nature of the nitro groups significantly influences the acidity of the carboxylic proton and the molecule's overall electronic properties.
While the definitive crystal structure remains to be determined, key chemical and physical properties have been computed and are summarized below.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrN₂O₆ | PubChem[1] |
| Molecular Weight | 291.01 g/mol | PubChem[1], Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 116529-60-3 | PubChem[1] |
| InChI Key | BBKJKUFARRJPRP-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | C1=C(C=C(C(=C1C(=O)O)Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | PubChem[1] |
Experimental Protocols for Crystal Structure Determination
The elucidation of the crystal structure of a novel compound like this compound follows a well-established workflow. This section details the typical experimental protocols.
Synthesis and Purification
Synthesis of dinitrobenzoic acids typically involves the nitration of a benzoic acid precursor using a mixture of fuming nitric acid and concentrated sulfuric acid.[2][3] For the target compound, a plausible route would be the dinitration of 2-bromobenzoic acid.
-
General Nitration Protocol:
-
The precursor (e.g., 2-bromobenzoic acid) is dissolved in concentrated sulfuric acid in a reaction vessel suitable for aggressive reagents.
-
The mixture is cooled in an ice bath to maintain a low temperature (e.g., 5-10°C).[3]
-
Fuming nitric acid is added dropwise to the stirred solution, carefully controlling the temperature to prevent runaway reactions.[3]
-
After the addition is complete, the reaction mixture is stirred for a set period, sometimes at room temperature and then at an elevated temperature (e.g., 50-65°C) to ensure the reaction goes to completion.[3][4]
-
The reaction is quenched by pouring the mixture onto crushed ice, causing the product to precipitate.
-
The crude solid is isolated by filtration, washed extensively with cold water to remove residual acid, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture (e.g., aqueous ethanol).[2]
-
Single-Crystal Growth
Growing high-quality single crystals is often the most challenging step. The primary method is slow evaporation of a saturated solution.
-
Protocol for Crystal Growth:
-
A suitable solvent system must be determined empirically. Solvents like ethanol, methanol, acetone, or ethyl acetate are common choices.
-
A saturated solution of the purified this compound is prepared at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is placed in a clean vial, which is then loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Alternative methods include vapor diffusion and slow cooling of a saturated solution.[5]
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5]
-
Protocol for Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) while being rotated, and a series of diffraction images are collected by a detector.[5]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined against the experimental data using least-squares methods. This process adjusts atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Visualization of Experimental Workflow
The logical flow from chemical synthesis to final structural analysis is a critical pathway in materials research. The following diagram illustrates this standard workflow for the characterization of this compound.
Expected Structural Features
Although the specific crystal structure is unknown, several features can be anticipated based on related compounds:
-
Planarity: The benzoic acid ring is expected to be largely planar. The nitro groups and the carboxylic acid group may be twisted out of the plane of the ring to varying degrees.
-
Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that the molecules will form hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact in a head-to-head fashion.
-
Intermolecular Interactions: In addition to hydrogen bonding, other interactions such as halogen bonding (involving the bromine atom) and π-π stacking between aromatic rings may play a role in stabilizing the crystal packing.
The determination of the actual three-dimensional structure through the methods outlined above is essential to confirm these hypotheses and to provide precise quantitative data on bond lengths, bond angles, and intermolecular contacts.
References
A Technical Guide to the Solubility of 2-Bromo-3,5-dinitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of chemical intermediates and active pharmaceutical ingredients in organic solvents is a fundamental parameter that dictates process efficiency, purification strategies, and formulation success. This technical guide focuses on 2-Bromo-3,5-dinitrobenzoic acid (CAS No. 116529-60-3), a key substituted aromatic compound. As there is a lack of specific quantitative solubility data for this molecule in public literature, this document provides a robust framework for its evaluation. It includes a detailed analysis of a structurally analogous compound, a discussion of the physicochemical principles governing solubility, and a comprehensive experimental protocol for determining thermodynamic solubility, enabling researchers to generate critical data for process development and optimization.
Introduction
This compound is an aromatic carboxylic acid with a molecular weight of 291.01 g/mol .[1] Its molecular structure, which includes a carboxylic acid group, a bromine atom, and two nitro groups, confers distinct physicochemical properties that are critical for its application in chemical synthesis. A thorough understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, designing crystallization-based purification processes, and developing formulations. Low solubility can present significant challenges, leading to poor bioavailability in pharmaceutical applications or unreliable outcomes in in vitro assays.[2] This guide provides the necessary theoretical background and a practical, standardized methodology for researchers to accurately determine the solubility of this compound.
Physicochemical Properties and Solubility Prediction
The solubility of this compound is dictated by the interplay of its functional groups:
-
Carboxylic Acid Group (-COOH): This polar group can both donate and accept hydrogen bonds, suggesting favorable interactions with polar protic solvents like methanol and ethanol.
-
Nitro Groups (-NO₂): As strong electron-withdrawing groups, they increase the polarity of the molecule and the acidity of the carboxylic proton, enhancing interactions with polar solvents.
-
Bromine Atom (-Br): The presence of bromine increases the molecule's size and van der Waals forces, which can influence solubility in less polar or halogenated solvents.
Based on these features, the compound is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, and poorly soluble in non-polar solvents and water.
Comparative Solubility Data: 3,5-Dinitrobenzoic Acid
While specific experimental data for this compound is not available, extensive data exists for the structurally similar compound 3,5-Dinitrobenzoic acid (CAS No. 99-34-3).[3][4] This analog lacks only the bromine atom, making its solubility behavior a valuable reference point. Experimental data shows that the solubility of 3,5-Dinitrobenzoic acid increases with temperature across all tested solvents.[3][4] The general solubility trend for this class of compounds is: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water .[4]
Table 1: Mole Fraction Solubility (x₁) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures [3][4]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene |
| 273.15 | 0.0165 | 0.0125 | 0.0075 | 0.0045 | 0.0008 | 0.0002 |
| 283.15 | 0.0245 | 0.0185 | 0.0115 | 0.0070 | 0.0012 | 0.0004 |
| 293.15 | 0.0355 | 0.0270 | 0.0170 | 0.0105 | 0.0018 | 0.0006 |
| 303.15 | 0.0510 | 0.0390 | 0.0250 | 0.0155 | 0.0027 | 0.0009 |
| 313.15 | 0.0720 | 0.0550 | 0.0360 | 0.0225 | 0.0040 | 0.0014 |
| 323.15 | 0.1000 | 0.0770 | 0.0510 | 0.0320 | 0.0060 | 0.0021 |
Experimental Protocol: Thermodynamic Solubility Determination
The Equilibrium Shake-Flask Method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[5][6] It is a reliable and widely accepted technique for generating accurate solubility data.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (±0.1 mg readability)
-
Glass vials with PTFE-lined screw caps
-
Constant-temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer
-
Calibrated volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[7][8]
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Equilibration: Tightly seal the vials and place them in a constant-temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient duration, typically 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.[2][8]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to sediment.[2]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any suspended solid particles.
-
Quantification: Prepare accurate dilutions of the filtered saturated solution. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a calibration curve.
-
Calculation: Determine the solubility in the desired units (e.g., mg/mL, mol/L) from the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The diagram below outlines the sequential steps of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion
While direct, published solubility data for this compound is currently unavailable, this guide provides a comprehensive pathway for researchers to obtain this critical information. By leveraging comparative data from structural analogs and implementing the standardized shake-flask experimental protocol, laboratories can produce reliable and accurate solubility profiles. This data is fundamental for advancing the use of this compound in chemical synthesis, process optimization, and pharmaceutical development.
References
- 1. This compound | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-3,5-dinitrobenzoic acid: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3,5-dinitrobenzoic acid, a key chemical intermediate. The document details its discovery and historical context, physicochemical properties, synthesis methodologies, spectroscopic data, and its significant role in the development of therapeutic agents, particularly as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction
This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring a bromine atom and two nitro groups on the benzoic acid backbone, makes it a versatile reagent in organic synthesis. The electron-withdrawing nature of the nitro groups and the presence of the bromine atom provide multiple reactive sites for the construction of complex molecules, most notably in the field of medicinal chemistry.
Discovery and History
The precise first synthesis of this compound is not detailed in a singular, seminal publication. Its history is interwoven with the broader exploration of substituted nitrobenzoic acids that took place in the mid-20th century. The synthesis of related compounds, such as various isomers of bromo-nitrobenzoic acids, was a subject of systematic investigation during this period, laying the groundwork for the preparation of more complex derivatives like this compound. Early synthetic strategies for similar compounds often relied on classical aromatic substitution reactions, with nitration of brominated precursors being a common approach. The synthesis of 3,5-dinitrobenzoic acid, for instance, was well-established and involved the direct nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[1] The introduction of a bromine atom onto such a dinitrated ring or the nitration of a pre-existing bromobenzoic acid would have been a logical extension of this work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 116529-60-3 | [2] |
| Molecular Formula | C₇H₃BrN₂O₆ | [2][3] |
| Molecular Weight | 291.01 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 213 °C | [4] |
| Boiling Point | 382.6 ± 42.0 °C (Predicted) | [4] |
| Density | 2.051 g/cm³ (Predicted) | [4] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process starting from benzoic acid.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Bromobenzoic Acid (Intermediate)
This protocol is adapted from standard bromination procedures for aromatic carboxylic acids.
-
Materials: Benzoic acid, iron filings, bromine, carbon tetrachloride (or another suitable inert solvent), sodium bisulfite solution, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place benzoic acid and a catalytic amount of iron filings in carbon tetrachloride.
-
Slowly add bromine from the dropping funnel with stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a suitable trap.
-
After the addition is complete, gently reflux the mixture until the evolution of HBr ceases.
-
Cool the reaction mixture and cautiously add a solution of sodium bisulfite to quench any unreacted bromine.
-
The organic layer is separated, and the solvent is removed by distillation. The crude 2-bromobenzoic acid can be purified by recrystallization.
-
Step 2: Synthesis of this compound
This protocol is adapted from the nitration of benzoic acid.[1]
-
Materials: 2-Bromobenzoic acid, concentrated sulfuric acid, fuming nitric acid, ice.
-
Procedure:
-
In a flask, carefully add 2-bromobenzoic acid to an excess of concentrated sulfuric acid with cooling to maintain a low temperature.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, ensuring the temperature of the reaction mixture is kept low (typically below 10-15 °C) with an ice bath.
-
After the addition is complete, continue stirring the mixture in the ice bath for a short period, then allow it to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
The precipitated this compound is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.
-
Spectroscopic Data
The structural characterization of this compound relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy
An ATR-IR spectrum for this compound is available in the PubChem database (Record C100729074).[2] The spectrum would be expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C=O (Carboxylic acid) | 1710-1680 |
| N-O (Nitro group) | 1550-1500 and 1350-1300 (asymmetric and symmetric stretching) |
| C-Br | 700-500 |
| Aromatic C-H | 3100-3000 |
| Aromatic C=C | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The two aromatic protons would appear as distinct signals in the downfield region (likely between 8.0 and 9.0 ppm) due to the strong deshielding effect of the nitro and carboxyl groups. The carboxylic acid proton would be a broad singlet, typically above 10 ppm.
-
¹³C NMR: The spectrum would show seven distinct signals for the seven carbon atoms. The carbonyl carbon would be the most downfield signal (around 165-170 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with the carbons attached to the nitro groups being significantly deshielded.
Mass Spectrometry (MS)
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) would appear as a doublet of nearly equal intensity at m/z 290 and 292, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Fragmentation would likely involve the loss of the carboxyl group (-COOH), nitro groups (-NO₂), and the bromine atom.
Biological Activity and Applications
Antibacterial Activity
There are reports suggesting that this compound possesses antibacterial properties, particularly against Staphylococcus aureus.[5] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values from standardized assays, are not widely available in the peer-reviewed literature for this specific compound. The proposed mechanism of action for related nitroaromatic compounds often involves the inhibition of essential cellular processes like DNA and protein synthesis.
Precursor for PARP Inhibitors
The most significant application of this compound in drug development is as a key starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7][8][9] PARP is a family of enzymes crucial for DNA repair. In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethal effect, where the accumulation of DNA damage results in cell death.
Caption: Role of this compound in PARP inhibitor synthesis.
The synthesis of various PARP inhibitors involves multi-step reaction sequences where the functionalities of this compound are strategically manipulated to construct the final complex heterocyclic structures that are characteristic of these drugs.
Caption: Simplified signaling pathway of PARP activation and inhibition.
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound, a product of the extensive research into substituted aromatic compounds in the 20th century, has emerged as a valuable and versatile intermediate in modern organic synthesis. Its rich functionality allows for the construction of complex molecular architectures, most notably in the development of life-saving PARP inhibitors for cancer therapy. This guide has provided a comprehensive overview of its known properties, plausible synthetic routes, and key applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 95% AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3,5-dinitrobenzoic Acid: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dinitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile and powerful building block in modern organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, a bromine atom, and two strongly electron-withdrawing nitro groups, offers a confluence of reactive sites, making it an invaluable intermediate for the construction of complex molecular frameworks. The strategic placement of these functional groups allows for a diverse array of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the carboxylic acid moiety. This guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, offering detailed experimental protocols and data to empower researchers in their scientific endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthetic protocols. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 116529-60-3 | [1] |
| Molecular Formula | C₇H₃BrN₂O₆ | [1][2] |
| Molecular Weight | 291.01 g/mol | [1][2] |
| Appearance | Solid | [2] |
| SMILES | C1=C(C=C(C(=C1C(=O)O)Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [1] |
| InChI | 1S/C7H3BrN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | [2] |
Safety Information
This compound is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-3-nitrobenzoic Acid [3]
This protocol is adapted from the synthesis of 2-bromo-3-nitrobenzoic acid.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring, maintaining a low temperature.
-
Nitration: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromobenzoic acid in concentrated sulfuric acid. Cool this mixture in an ice bath to below 5 °C.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for another 1-2 hours.
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate of 2-bromo-3-nitrobenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Step 2: Synthesis of this compound
This second nitration step would require more forcing conditions than the first.
-
Nitration: To a mixture of fuming nitric acid and concentrated sulfuric acid, carefully add the 2-bromo-3-nitrobenzoic acid obtained from the previous step.
-
The reaction mixture is then heated, potentially on a steam bath or in an oil bath, for several hours to facilitate the second nitration.[4] The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) may be necessary for purification.
Reactivity and Applications as a Building Block
The unique substitution pattern of this compound makes it a highly reactive and versatile building block for the synthesis of a variety of complex organic molecules. The two nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon.
Caption: Key reaction pathways for this compound.
1. Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine atom in this compound is an excellent leaving group in SNAr reactions due to the strong activation by the ortho and para nitro groups. This allows for the facile introduction of a wide range of nucleophiles.
Illustrative Experimental Protocol for SNAr with an Amine:
-
In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a slight excess of the desired amine and a base, such as potassium carbonate or triethylamine, to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.
2. Synthesis of Heterocyclic Compounds
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, condensation of the corresponding acid chloride with ortho-substituted anilines can lead to the formation of benzoxazinones or other related heterocycles.
3. Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. The conversion to the acid chloride, using reagents like thionyl chloride or oxalyl chloride, provides a highly reactive intermediate for further transformations.
Illustrative Experimental Protocol for Amide Formation:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride to this compound and heat the mixture under reflux until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath and add the desired amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to scavenge the HCl produced.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to remove salts and purify the product by recrystallization or column chromatography.
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this compound is scarce, its key spectroscopic features can be predicted based on the analysis of its functional groups and comparison with related compounds.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Two aromatic protons appearing as doublets in the downfield region (δ 8.5-9.5 ppm) due to the strong deshielding effect of the nitro groups. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm). |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with the carbons attached to the nitro groups and the bromine atom being significantly deshielded. The carbonyl carbon of the carboxylic acid will appear in the typical region for carboxylic acids (δ 165-185 ppm). |
| IR | Strong absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro groups (~1550 and ~1350 cm⁻¹, respectively). |
| MS (EI) | A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of the nitro groups and the carboxylic acid group. |
Conclusion
This compound is a highly valuable and versatile building block in organic chemistry. Its unique combination of functional groups provides multiple avenues for synthetic transformations, enabling the construction of a wide range of complex organic molecules. The strong activation towards nucleophilic aromatic substitution, coupled with the reactivity of the carboxylic acid group, makes it a powerful tool for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key applications, serving as a valuable resource for researchers and scientists in the field.
References
The Bromine Atom in 2-Bromo-3,5-dinitrobenzoic Acid: A Highly Activated Leaving Group for Nucleophilic Aromatic Substitution
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 2-Bromo-3,5-dinitrobenzoic acid. Directed at researchers, scientists, and professionals in drug development, this document elucidates the chemical behavior of this compound, focusing on its propensity to undergo nucleophilic aromatic substitution (SNAr). The strategic placement of potent electron-withdrawing groups on the benzene ring renders the bromine atom an excellent leaving group, making this compound a valuable synthon for the introduction of a wide array of functional groups.
Core Principles of Reactivity
The reactivity of the bromine atom in this compound is profoundly influenced by the electronic effects of the substituents on the aromatic ring. The presence of two nitro groups (-NO₂) and a carboxylic acid group (-COOH) significantly activates the ring towards nucleophilic attack. These electron-withdrawing groups operate through both inductive and resonance effects to stabilize the negative charge of the intermediate formed during the substitution reaction.
The nitro groups, positioned ortho and para to the bromine atom, are particularly effective at delocalizing the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution. The carboxylic acid group, also an electron-withdrawing group, further enhances this effect. Consequently, the bromine atom is readily displaced by a variety of nucleophiles.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the bromine atom in this compound proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Quantitative Data on Nucleophilic Substitution Reactions
While specific kinetic and yield data for nucleophilic substitution reactions of this compound are not extensively reported in publicly available literature, data from structurally similar compounds provide valuable insights into its expected reactivity. The following tables summarize representative yields for SNAr reactions on analogous activated aromatic systems.
Table 1: Nucleophilic Aromatic Substitution with N-Nucleophiles (Analogous Systems)
| Aryl Halide | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloro-3,5-dinitrobenzonitrile | Ammonia | 2-Amino-3,5-dinitrobenzonitrile | 84.5 | [1] |
| 1-Bromo-3,5-dinitrobenzene | Aniline | N-(3,5-dinitrophenyl)aniline | Not Specified | [2] |
Table 2: Nucleophilic Aromatic Substitution with O-Nucleophiles (Analogous Systems)
| Aryl Halide | Nucleophile | Product | Yield (%) | Reference |
| 1-Bromo-3,5-dinitrobenzene | Phenoxide | 3,5-Dinitrophenyl phenyl ether | 60 | [2] |
Table 3: Nucleophilic Aromatic Substitution with S-Nucleophiles (Analogous Systems)
| Aryl Halide | Nucleophile | Product | Yield (%) | Reference |
| 1-Bromo-3,5-dinitrobenzene | Thiophenoxide | 3,5-Dinitrophenyl phenyl sulfide | Not Specified | [2] |
Note: The data presented in these tables are for analogous compounds and are intended to be illustrative of the expected reactivity of this compound.
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions, adapted from procedures for structurally related compounds. These protocols serve as a starting point for the synthesis of various derivatives of 3,5-dinitrobenzoic acid.
General Experimental Workflow
Caption: A generalized workflow for nucleophilic aromatic substitution reactions.
Protocol 1: Reaction with an Amine (Ullmann Condensation)
This protocol is adapted from a general procedure for the copper-catalyzed amination of 2-bromobenzoic acids.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) oxide (0.1 mmol), and copper powder (0.1 mmol).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 3-5 mL of 2-ethoxyethanol to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 130°C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 2-3 with 1 M HCl.
-
Isolation: Collect the precipitated product by filtration or extract with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reaction with an Alcohol or Phenol
This protocol is a general method for the synthesis of aryl ethers from activated aryl halides.
-
Reaction Setup: In a reaction vessel, dissolve the alcohol or phenol (1.5 mmol) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Base Addition: Add a suitable base such as potassium carbonate (2.5 mmol) and stir for 15-30 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 mmol).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120°C.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a stirred mixture of ice and dilute HCl.
-
Isolation and Purification: Collect the precipitate by filtration or extract with an organic solvent. Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.
Protocol 3: Reaction with a Thiol or Thiophenol
This protocol describes the synthesis of thioethers from activated aryl halides.
-
Thiolate Formation: In a reaction flask, dissolve the thiol or thiophenol (1.2 mmol) in a polar aprotic solvent (e.g., DMF, acetonitrile). Add a base such as potassium carbonate (2.0 mmol) and stir at room temperature for 15-30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 mmol) in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Work-up and Purification: Upon completion, acidify the reaction mixture with dilute HCl and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate to obtain the crude product, which can be further purified by chromatography or recrystallization.
Biological Significance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those containing nitroaromatic moieties, have garnered interest in medicinal chemistry. Nitroaromatic compounds are known to exhibit a range of biological activities, including antitubercular and antifungal properties.[3][4] The mechanism of action for many nitroaromatic drugs involves their reduction within the target organism to form reactive nitrogen species. These reactive species can then induce cellular damage through various pathways, including DNA damage and inhibition of essential enzymes.
At present, there is no specific, well-defined signaling pathway in which this compound or its immediate substitution products are known to be key modulators. However, the 3,5-dinitrophenyl scaffold is a recurring motif in compounds with demonstrated biological effects. For instance, derivatives of 3,5-dinitrobenzoic acid have been investigated as potential inhibitors of enzymes and as antimicrobial agents. The development of new therapeutics based on this scaffold is an active area of research.
Conclusion
The bromine atom of this compound is exceptionally labile towards nucleophilic aromatic substitution. This high reactivity is a direct consequence of the powerful electron-withdrawing and resonance-stabilizing effects of the two nitro groups and the carboxylic acid substituent. This property makes it a highly valuable and versatile building block in organic synthesis, enabling the facile introduction of a diverse range of functionalities. For researchers and drug development professionals, this compound represents a key starting material for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the quantitative aspects of its reactivity and the biological activities of its derivatives is warranted.
References
The Impact of Nitro Group Substitution on the Acidity of 2-Bromo-3,5-dinitrobenzoic Acid: A Technical Analysis
For Immediate Release
This technical guide delves into the significant influence of nitro group substitution on the acidity of 2-bromo-3,5-dinitrobenzoic acid. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the electronic and steric effects that govern the acidity of this and related substituted benzoic acids.
The acidity of an organic molecule, quantified by its pKa value, is a critical parameter in drug design and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. In the case of benzoic acid derivatives, the strategic placement of electron-withdrawing and sterically hindering groups can dramatically alter the acidity of the carboxylic acid functional group. This guide will explore these structure-activity relationships through comparative data analysis, detailed experimental methodologies, and visual representations of the underlying chemical principles.
Comparative Acidity: A Quantitative Overview
The acidity of this compound is best understood in the context of related substituted benzoic acids. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), provides a quantitative measure of acidity; a lower pKa indicates a stronger acid. The table below summarizes the pKa values of this compound and a series of structurally related compounds, illustrating the cumulative effect of bromo and nitro substituents.
| Compound | Structure | pKa | Reference |
| Benzoic Acid | C₆H₅COOH | 4.20 | [1] |
| 2-Bromobenzoic Acid | 2-Br-C₆H₄COOH | 2.84 | N/A |
| 2-Nitrobenzoic Acid | 2-NO₂-C₆H₄COOH | 2.16 | N/A |
| 3-Nitrobenzoic Acid | 3-NO₂-C₆H₄COOH | 3.47 | [1] |
| 4-Nitrobenzoic Acid | 4-NO₂-C₆H₄COOH | 3.44 | N/A |
| 3,5-Dinitrobenzoic Acid | 3,5-(NO₂)₂-C₆H₃COOH | 2.82 | [1] |
| This compound | 2-Br-3,5-(NO₂)₂-C₆H₂COOH | 1.44 (Predicted) | [2] |
| 2-Bromo-4-nitrobenzoic acid | 2-Br-4-NO₂-C₆H₃COOH | ~1.98 (Predicted) | [3] |
| 4-Bromo-3,5-dinitrobenzoic acid | 4-Br-3,5-(NO₂)₂-C₆H₂COOH | 2.0 (Predicted) | [4] |
Note: The pKa value for this compound is a predicted value. Experimental determination is recommended for definitive confirmation.
The Physicochemical Rationale for Enhanced Acidity
The markedly increased acidity of this compound (predicted pKa ≈ 1.44) compared to benzoic acid (pKa = 4.20) is a direct consequence of the electronic and steric effects exerted by the bromo and nitro substituents.
Electronic Effects:
-
Inductive Effect (-I): Both the bromine atom and the two nitro groups are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the carboxyl group through the sigma bonds of the benzene ring. This effect destabilizes the protonated carboxylic acid and, more importantly, stabilizes the resulting carboxylate anion formed upon deprotonation. By delocalizing the negative charge, the conjugate base is stabilized, thus shifting the equilibrium towards dissociation and increasing the acidity.
-
Resonance Effect (-M): The nitro groups, particularly when positioned at the meta positions relative to each other, exert a powerful electron-withdrawing resonance or mesomeric effect. They can delocalize the negative charge of the carboxylate anion onto their own oxygen atoms. This delocalization significantly stabilizes the conjugate base, making the parent acid a much stronger proton donor.
Steric Effects (The Ortho Effect):
The bromine atom at the ortho position (position 2) relative to the carboxylic acid group introduces significant steric hindrance. This steric strain forces the carboxyl group to twist out of the plane of the benzene ring. This loss of coplanarity has a profound impact on the electronic interactions within the molecule:
-
Inhibition of Resonance: The resonance interaction between the carboxyl group and the aromatic ring is diminished. In benzoic acid itself, this resonance is a stabilizing factor for the undissociated acid. By disrupting this, the ortho-bromine atom destabilizes the acid form, making proton loss more favorable.
-
Enhanced Carboxylate Anion Stability: Crucially, the steric hindrance from the ortho-substituent also forces the carboxylate anion out of the plane of the ring. This geometric constraint minimizes the destabilizing electron-donating resonance from the ring to the carboxylate group, further stabilizing the conjugate base. This phenomenon is a key component of the "ortho effect," which generally leads to an increase in the acidity of ortho-substituted benzoic acids, regardless of the electronic nature of the substituent.
The combination of the strong inductive and resonance effects of the two nitro groups and the steric and inductive effects of the ortho-bromine atom results in a highly stabilized carboxylate anion, making this compound a very strong organic acid.
Experimental Determination of pKa
The pKa of a substituted benzoic acid can be determined experimentally with high precision using several established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.
Experimental Protocol 1: Potentiometric Titration
This method involves titrating a solution of the acidic compound with a standardized solution of a strong base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Volumetric flasks and pipettes
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (deionized or distilled)
-
The benzoic acid derivative to be analyzed
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of high-purity water to prepare a solution of approximately 1-10 mM. A co-solvent such as ethanol or methanol may be used if the compound has low aqueous solubility, though this will affect the measured pKa.
-
Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the analyte solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a small volume of standardized HCl.
-
Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point (e.g., to pH 11-12).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This can be determined from the first or second derivative of the titration curve.
Experimental Protocol 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Matched quartz cuvettes
-
Calibrated pH meter
-
A series of buffer solutions of known pH covering a range of at least 2 pH units above and below the expected pKa of the analyte.
-
Stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or DMSO).
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffers with constant ionic strength and precisely known pH values.
-
Preparation of Sample Solutions: Add a small, constant aliquot of the stock solution of the benzoic acid derivative to a series of volumetric flasks. Dilute each to the mark with a different buffer solution from the prepared series. The final concentration of the analyte should be in the micromolar range, and the concentration of the organic co-solvent should be kept low and constant across all samples (e.g., <1% v/v).
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) of each sample solution against a blank containing the corresponding buffer and the same concentration of the co-solvent.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance upon ionization is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Visualizing the Molecular Logic
The interplay of electronic and steric effects that determine the acidity of this compound can be visualized using a logical relationship diagram.
Conclusion
The acidity of this compound is a powerful illustration of the principles of physical organic chemistry. The synergistic combination of strong electron-withdrawing inductive and resonance effects from the two nitro groups, coupled with the steric and inductive influence of the ortho-bromine atom, leads to a substantial increase in acidity compared to the parent benzoic acid molecule. A thorough understanding of these substituent effects is paramount for the rational design of molecules with tailored physicochemical properties in the fields of medicinal chemistry and materials science. The experimental protocols detailed herein provide a robust framework for the accurate determination of the pKa of this and other novel chemical entities.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3,5-dinitrobenzoic Acid
Disclaimer: Extensive literature searches did not yield specific examples of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3,5-dinitrobenzoic acid. The protocols and data presented below are generalized based on established methodologies for structurally related, electron-deficient aryl bromides, such as 2-bromo-3-nitrobenzoic acid. Due to the strong electron-withdrawing nature and potential steric hindrance from the two nitro groups and the carboxylic acid moiety in this compound, these protocols should be considered as a starting point for optimization. Researchers should anticipate that reaction conditions may require significant adjustments to achieve desired outcomes.
Introduction
This compound is a highly functionalized aromatic compound with potential applications as a versatile building block in the synthesis of complex organic molecules. The presence of a bromine atom, two nitro groups, and a carboxylic acid provides multiple handles for chemical modification. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-Br position, enabling the synthesis of diverse derivatives for applications in drug discovery, materials science, and agrochemicals.
This document provides generalized application notes and experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound as a potential substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1] For a highly electron-deficient substrate like this compound, the oxidative addition step is generally facile. However, the choice of catalyst, ligand, and base is critical to ensure efficient transmetalation and reductive elimination.
Data Presentation: Generalized Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Potential Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-110 | 12-24 | Moderate |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | Cs₂CO₃ (2-3) | Toluene | 100-120 | 12-24 | Moderate to Good |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2-3) | DMF/H₂O (5:1) | 90-110 | 16-24 | Low to Moderate |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, if required)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and degassed water (if using a biphasic system) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2] Given the electron-deficient nature of the substrate, the reaction may require higher temperatures and carefully selected catalyst systems to achieve reasonable yields.
Data Presentation: Generalized Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Potential Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100-130 | 18-24 | Moderate |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 120-140 | 16-24 | Moderate |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 110-130 | 24-48 | Low |
Experimental Protocol: Generalized Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., P(o-tol)₃, if required)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP, 1,4-Dioxane)
Procedure:
-
In a sealed tube or microwave vial, combine this compound, the palladium catalyst, and the ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath or microwave reactor to the specified temperature with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Caption: A typical experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[3] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Data Presentation: Generalized Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Potential Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N | DMF | 60-80 | 8-16 | Moderate to Good |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | 50-70 | 12-18 | Moderate |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70-90 | 12-24 | Moderate |
Experimental Protocol: Generalized Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[4] The strong electron-withdrawing nature of the dinitro-substituted benzoic acid may make this substrate particularly suitable for this transformation.
Data Presentation: Generalized Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Potential Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOt-Bu (1.5-2) | Toluene | 80-100 | 12-24 | Good |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane | 100-110 | 16-24 | Moderate to Good |
| 3 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2-3) | Toluene | 90-110 | 12-24 | Good |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, RuPhos, Xantphos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Key components for a successful Buchwald-Hartwig amination.
References
- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionicviper.org [ionicviper.org]
- 3. Biaryl product formation from cross-coupling in palladium-catalyzed borylation of a Boc protected aminobromoquinoline compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dinitrobenzoic acid is a highly activated aromatic compound poised for nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups ortho and para to the bromine leaving group significantly activates the aromatic ring towards nucleophilic attack. This reactivity makes it a valuable building block in medicinal chemistry and organic synthesis for the introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in SNAr reactions.
The reaction proceeds via a well-established two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] In the subsequent, typically rapid, elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The nitro groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[1]
Data Presentation
Table 1: Representative Yields for the Amination of Activated Aryl Halides
| Aryl Halide | Amine Nucleophile | Product | Yield (%) |
| 2-Bromobenzoic acid | 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 97 |
| 2-Bromobenzoic acid | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 78 |
| 2-Bromo-3-methylbenzoic acid | Aniline | N-Phenyl-3-methylanthranilic acid | 58 |
| 2-methoxy-3,5-dinitrobenzonitrile | Ammonia | 2-amino-3,5-dinitrobenzonitrile | 84.5[2] |
Table 2: Representative Yields for the Reaction of Activated Aryl Halides with Oxygen and Sulfur Nucleophiles
| Aryl Halide | Nucleophile | Product Type | Expected Yield |
| 2-Bromo-3-nitrobenzoic acid | Alkoxides/Phenoxides | 2-Alkoxy/Aryloxy-3-nitrobenzoic acid | Moderate to Good[1] |
| 2-Bromo-3-nitrobenzoic acid | Thiols/Thiophenols | 2-(Alkylthio)/ (Arylthio)-3-nitrobenzoic acid | Not specified, but reaction is feasible[1] |
Experimental Protocols
The following are detailed protocols for key nucleophilic aromatic substitution reactions involving this compound. These protocols are adapted from established procedures for structurally related compounds.[1]
Protocol 1: General Procedure for Amination (Displacement of Bromide with an Amine)
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Copper(I) oxide (Cu₂O) and Copper powder (Cu) (for Ullmann condensation variant)[1]
-
High-boiling polar aprotic solvent (e.g., DMF, DMSO, 2-Ethoxyethanol)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq). For less reactive amines, the addition of a copper catalyst system (e.g., Cu₂O (0.1 eq) and Cu powder (0.1 eq)) can be beneficial.[1]
-
Add a suitable high-boiling polar aprotic solvent (e.g., DMF, 2-Ethoxyethanol).
-
Heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by pouring it into a stirred mixture of ice and water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-2-amino-3,5-dinitrobenzoic acid.
Protocol 2: General Procedure for Alkoxylation/Aryloxylation (Displacement of Bromide with an Alcohol or Phenol)
This protocol outlines a general procedure for the reaction of this compound with an alcohol or phenol to form the corresponding ether.
Materials:
-
This compound
-
Alcohol or Phenol
-
Sodium hydride (NaH) or other strong base
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under an inert atmosphere, add the alcohol or phenol (1.5 eq) to a flask containing an anhydrous polar aprotic solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Thiolation (Displacement of Bromide with a Thiol)
This protocol describes a general method for the synthesis of thioethers from this compound and a thiol.
Materials:
-
This compound
-
Thiol or Thiophenol
-
A suitable base (e.g., K₂CO₃, NaOH, Triethylamine)
-
A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol or thiophenol (1.2 eq) in the chosen solvent in a reaction flask.
-
Add the base (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Mandatory Visualizations
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
Application Notes and Protocols for the Use of 2-Bromo-3,5-dinitrobenzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of 2-Bromo-3,5-dinitrobenzoic acid in heterocyclic synthesis is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of organic synthesis and the known reactivity of related compounds. These are intended to serve as a foundational guide for research and development.
Introduction
This compound is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid, a bromine atom, and two nitro groups, presents a versatile scaffold for the synthesis of a variety of heterocyclic systems. The electron-withdrawing nature of the nitro groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom offers a handle for cross-coupling reactions. The carboxylic acid provides a key functional group for amide bond formation and subsequent cyclization, and the nitro groups can be selectively or fully reduced to amines, opening pathways to a multitude of nitrogen-containing heterocycles. These potential applications make it a molecule of interest for the synthesis of novel compounds in medicinal chemistry and materials science.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₇H₃BrN₂O₆ |
| Molecular Weight | 291.01 g/mol |
| Appearance | Solid |
| CAS Number | 116529-60-3 |
| SMILES | O=C(O)c1cc(cc(c1Br)N(=O)=O)N(=O)=O |
| InChI Key | BBKJKUFARRJPRP-UHFFFAOYSA-N |
Proposed Applications in Heterocyclic Synthesis
Based on the functional groups present in this compound, several classes of heterocyclic compounds could be synthesized. The following sections outline plausible synthetic strategies.
Synthesis of Benzoxazinones and Quinazolinones
The carboxylic acid and the ortho-bromo substituent can be utilized in cyclization reactions to form six-membered heterocycles.
-
Benzoxazinones: Reaction with an amine followed by intramolecular cyclization via nucleophilic aromatic substitution of the bromide.
-
Quinazolinones: Reduction of one or both nitro groups to amines, followed by reaction with a suitable carbonyl-containing compound and subsequent cyclization.
Synthesis of Benzodiazepines and other Fused Heterocycles
Reduction of the nitro groups to amines provides a pathway to seven-membered rings and other fused systems.
-
Benzodiazepines: Conversion of the carboxylic acid to an acyl chloride, followed by reaction with a diamine and subsequent cyclization. The bromo and remaining nitro groups can be further functionalized.
Synthesis of Fused Pyrazoles and Isoxazoles
The dinitro-substituted ring can potentially undergo reactions with binucleophiles to form fused five-membered rings after suitable functional group transformations.
Experimental Protocols (Proposed)
Safety Precaution: this compound and the reagents described below may be hazardous. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a Dinitro-Substituted N-Aryl Benzoxazinone Derivative
This protocol describes a hypothetical synthesis of a benzoxazinone derivative via amidation and subsequent intramolecular nucleophilic aromatic substitution.
Reaction Scheme:
Application Notes and Protocols: Amide Bond Formation with 2-Bromo-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. 2-Bromo-3,5-dinitrobenzoic acid is a valuable building block due to its unique electronic and steric properties, which can impart specific characteristics to target molecules. However, the very features that make it useful also present significant challenges to amide bond formation. The presence of a sterically demanding ortho-bromo substituent and two strongly electron-withdrawing nitro groups deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by amines.
These application notes provide a comprehensive overview of the challenges and solutions for the successful synthesis of amides from this compound. Detailed protocols for various coupling methods are presented to guide researchers in achieving optimal yields and purity.
Challenges in Amide Bond Formation with this compound
The primary obstacles in coupling this compound with amines are twofold:
-
Steric Hindrance: The bromo group at the ortho position to the carboxylic acid sterically encumbers the reaction center, impeding the approach of the amine nucleophile.
-
Electronic Deactivation: The two nitro groups are potent electron-withdrawing groups, which reduce the electron density of the carbonyl carbon of the carboxylic acid. This electronic deactivation makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophilic attack.
Standard amide coupling conditions often result in low yields or complete failure of the reaction. Therefore, more robust and specialized methods are required to overcome these challenges.
Recommended Coupling Strategies
To address the inherent difficulties in forming amide bonds with this compound, several strategies can be employed. These generally involve the use of potent coupling reagents and, in some cases, elevated temperatures.
Carbodiimide-Mediated Coupling with Additives
Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate carboxylic acids.[1][2][3] However, for challenging substrates like this compound, the use of additives is crucial to enhance the reaction rate and suppress side reactions.[1][3] Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the initially formed O-acylisourea intermediate to generate a more reactive activated ester, which is less prone to side reactions.[4] The addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is also necessary to neutralize the acid and facilitate the reaction.[2]
Uronium/Phosphonium-Based Coupling Reagents
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered and electron-deficient substrates.[5] These reagents rapidly convert carboxylic acids into their corresponding activated esters, which then react efficiently with amines.[5] These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base.
Acyl Halide Formation
A classic yet highly effective method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride or fluoride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to generate the acyl chloride, which is then reacted with the amine, usually in the presence of a base to scavenge the HCl byproduct. For sensitive substrates, milder fluorinating agents can be used to form an acyl fluoride, which can be less prone to side reactions.[6][7][8]
Experimental Protocols
The following are detailed protocols for the amide bond formation with this compound. Researchers should optimize these conditions based on the specific amine being used.
Protocol 1: EDC/HOBt Mediated Coupling
Materials:
-
This compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) to the mixture and stir for another 15 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
Materials:
-
This compound
-
Amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Acyl Chloride Mediated Coupling
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Amine
-
Triethylamine (TEA) or Pyridine
Procedure: Step A: Formation of the Acyl Chloride
-
In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated if necessary.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use the acyl chloride immediately in the next step.
Step B: Amide Formation
-
Dissolve the amine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add TEA or pyridine (2.0 eq) to the amine solution.
-
Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired amide. The following table summarizes typical yields and reaction times for the coupling of sterically hindered and electron-deficient benzoic acids with amines, which can serve as a guideline for reactions with this compound.
| Coupling Method | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Carbodiimide | EDC, HOBt | DIPEA | DMF | Room Temp. | 12-24 | 60-85 |
| Uronium Salt | HATU | DIPEA | DMF | Room Temp. | 2-12 | 75-95 |
| Acyl Halide | (COCl)₂ then Amine | TEA | DCM | 0 to Room Temp. | 2-5 | 70-90 |
Note: Yields are highly dependent on the specific amine used and may require optimization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for amide bond formation.
General Reaction Mechanism for Carbodiimide-Mediated Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 2-Bromo-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dinitrobenzoic acid and its ester derivatives are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of a bromine atom and two electron-withdrawing nitro groups on the aromatic ring provides multiple reaction sites for further chemical modifications, making these compounds versatile building blocks. The esterification of this compound is a fundamental transformation that modulates its physicochemical properties, such as lipophilicity and solubility, which is a critical consideration in drug design and development. Nitroaromatic compounds, in general, play a significant role in medicinal chemistry, with several nitro-containing drugs utilized for their antimicrobial and anticancer properties. This document provides detailed protocols for the synthesis of methyl 2-bromo-3,5-dinitrobenzoate via classical Fischer esterification and a microwave-assisted method, along with a summary of potential applications for the resulting ester.
Data Presentation
The following table summarizes the expected quantitative data for the esterification of this compound with methanol under different conditions. These values are based on typical yields for the esterification of structurally similar substituted benzoic acids and should be considered as a general guide. Actual yields may vary depending on the specific reaction scale, purity of reagents, and experimental setup.
| Ester Product | Alcohol | Catalyst | Method | Reaction Time (hours) | Typical Yield (%) |
| Methyl 2-bromo-3,5-dinitrobenzoate | Methanol | Conc. H₂SO₄ | Conventional Heating (Reflux) | 4 - 8 | 80 - 90 |
| Methyl 2-bromo-3,5-dinitrobenzoate | Methanol | Conc. H₂SO₄ | Microwave Irradiation | 0.1 - 0.25 | 85 - 95 |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound (Conventional Heating)
This protocol describes the synthesis of methyl 2-bromo-3,5-dinitrobenzoate using a traditional acid-catalyzed esterification method with conventional heating.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (20-40 equivalents), which serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-bromo-3,5-dinitrobenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Protocol 2: Microwave-Assisted Esterification of this compound
This protocol offers a more rapid and energy-efficient method for the synthesis of methyl 2-bromo-3,5-dinitrobenzoate using microwave irradiation.[1]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a small magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous methanol (20-40 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-15 minutes. The optimal time and temperature may need to be determined empirically.
-
Work-up and Purification: After the reaction, cool the vial to room temperature. Follow the same work-up and purification steps as described in Protocol 1 (steps 7-11).
Mandatory Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Potential applications of methyl 2-bromo-3,5-dinitrobenzoate in drug development.
Applications in Research and Drug Development
Esters of this compound are valuable compounds for researchers and professionals in drug development for several reasons:
-
Synthetic Intermediates: The presence of the bromo-substituent allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. The nitro groups can be reduced to amino groups, which can then be further functionalized, providing a pathway to a wide range of derivatives. These characteristics make methyl 2-bromo-3,5-dinitrobenzoate a versatile scaffold for the synthesis of complex molecules.
-
Bioactive Molecule Discovery: Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities.[2] Esters of dinitrobenzoic acid have been investigated for their potential as antifungal and antimicrobial agents. The mechanism of action is often attributed to the ability of the nitro group to undergo bioreduction in microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components.
-
Prodrug Development: The ester functional group can be employed as a promoiety to improve the pharmacokinetic properties of a drug. Esterase-mediated hydrolysis in the body can release the active carboxylic acid. This strategy can be used to enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Derivatizing Agents: 3,5-Dinitrobenzoic acid is a known derivatizing agent for alcohols, facilitating their identification and characterization through the formation of crystalline esters with sharp melting points.[3] The bromo-substituted analogue can serve a similar purpose, potentially with altered chromatographic or crystallographic properties.
References
Application Notes and Protocols for the Reduction of Nitro Groups in 2-Bromo-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of nitro groups in 2-Bromo-3,5-dinitrobenzoic acid. This versatile building block is crucial in the synthesis of various pharmaceutical and research compounds, and the ability to selectively or completely reduce its nitro functionalities is key to its application. These protocols offer guidance on achieving either the mono-amino or di-amino product, which are valuable intermediates in drug development and medicinal chemistry.
Introduction
The reduction of nitro groups on an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like this compound, the presence of two nitro groups and a bromine atom requires careful selection of the reducing agent and reaction conditions to achieve the desired outcome. The two primary products of interest are 2-Bromo-3-amino-5-nitrobenzoic acid, resulting from a selective mono-reduction, and 2-Bromo-3,5-diaminobenzoic acid, from a complete reduction. The choice of reduction method will depend on the desired product and the compatibility of the reagents with other functional groups in the molecule. Common methods for nitro group reduction include catalytic hydrogenation, metal-acid systems, and the use of specific reducing agents like tin(II) chloride or sodium sulfide.
Comparative Data of Reduction Methods
The following table summarizes various methods for the reduction of the nitro groups in this compound, highlighting the conditions and expected outcomes.
| Method | Reagent/Catalyst | Solvent(s) | Product(s) | Typical Yield (%) | Key Considerations |
| Complete Reduction | |||||
| Catalytic Hydrogenation | Pd/C | Water, NaOH | 2-Bromo-3,5-diaminobenzoic acid | >95% | High yield and purity. Requires specialized hydrogenation equipment. Potential for dehalogenation with some catalysts. |
| Metal/Acid Reduction | Fe powder / HCl or AcOH | Ethanol, Water | 2-Bromo-3,5-diaminobenzoic acid | ~70-90% | Cost-effective and common laboratory method. Requires careful workup to remove iron salts. |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol | 2-Bromo-3,5-diaminobenzoic acid | Variable | Milder conditions compared to Fe/acid. Workup can be challenging due to tin salts. |
| Selective Mono-reduction | |||||
| Zinin Reduction | Na₂S or (NH₄)₂S | Aqueous Ethanol | 2-Bromo-3-amino-5-nitrobenzoic acid | Variable | Classic method for selective reduction of one nitro group in dinitro compounds. Reaction progress needs monitoring. |
Experimental Protocols
Protocol 1: Complete Reduction via Catalytic Hydrogenation to Yield 2-Bromo-3,5-diaminobenzoic acid
This protocol is adapted from a patented procedure for the analogous 3,5-dinitrobenzoic acid and is expected to yield the corresponding diamino product with high efficiency.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Water
-
Hydrochloric acid (HCl)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus
Procedure:
-
In a suitable autoclave, dissolve this compound (1.0 eq) and sodium hydroxide (2.0 eq) in water.
-
Carefully add 10% Pd/C catalyst (typically 1-2% by weight of the starting material).
-
Seal the autoclave and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 3-4 MPa.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of 4-4.5 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-Bromo-3,5-diaminobenzoic acid.[1]
Protocol 2: Complete Reduction using Iron in Acidic Medium
This protocol outlines a general and robust method for the complete reduction of both nitro groups using iron powder and an acid.[2]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Celite® or other filter aid
-
Ethyl acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate solution (if using acid)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add iron powder (5-10 eq) and ammonium chloride (5-10 eq) or a catalytic amount of concentrated HCl or a larger volume of glacial acetic acid.
-
Heat the vigorously stirred suspension to reflux (approximately 70-80 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
If an acid like HCl or AcOH was used, neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Bromo-3,5-diaminobenzoic acid. Further purification can be achieved by recrystallization.
Protocol 3: Selective Mono-reduction using Sodium Sulfide (Zinin Reduction)
This protocol is based on the classical Zinin reduction, which is known for the selective reduction of one nitro group in polynitro aromatic compounds. The least sterically hindered nitro group is typically reduced preferentially.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (typically 2-3 eq) in water.
-
Slowly add the sodium sulfide solution to the solution of the dinitro compound with stirring.
-
Gently heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress carefully using TLC. The reaction time will need to be optimized to maximize the yield of the mono-amino product and minimize the formation of the diamino byproduct.
-
Upon completion, cool the reaction mixture and carefully acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product may require purification by column chromatography or recrystallization to separate the desired 2-Bromo-3-amino-5-nitrobenzoic acid from any unreacted starting material and the di-amino byproduct.
Visualizations
Reaction Pathway
Caption: Reaction pathways for the reduction of this compound.
General Experimental Workflow for Nitro Group Reduction
Caption: A generalized workflow for the reduction of this compound.
Decision Tree for Selecting a Reduction Method
Caption: Decision-making guide for choosing a suitable reduction method.
References
Application Notes and Protocols: 2-Bromo-3,5-dinitrobenzoic Acid as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-dinitrobenzoic acid is a highly functionalized aromatic compound with significant potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of a carboxylic acid group, a bromine atom, and two nitro groups offers multiple reactive sites for chemical modification. This allows for the construction of diverse and complex molecular architectures, a crucial aspect of modern drug discovery. These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, including detailed protocols for its derivatization and characterization.
Introduction
The strategic importance of versatile intermediates in pharmaceutical synthesis cannot be overstated. Compounds that offer multiple points for diversification are invaluable in the generation of compound libraries for high-throughput screening and in the optimization of lead compounds. This compound, with its unique arrangement of functional groups, presents itself as such a valuable scaffold. The electron-withdrawing nature of the nitro groups enhances the reactivity of the aromatic ring, while the bromine atom serves as a key handle for cross-coupling reactions. The carboxylic acid provides a straightforward point for amide bond formation, a common linkage in many pharmaceutical agents.
While direct literature on the extensive use of this compound in API synthesis is emerging, its structural motifs are present in various biologically active molecules. This document outlines potential synthetic routes and methodologies to leverage the reactivity of this intermediate in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, characterization, and application in synthetic protocols.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrN₂O₆ | [1] |
| Molecular Weight | 291.01 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 116529-60-3 | [1] |
| InChI Key | BBKJKUFARRJPRP-UHFFFAOYSA-N |
Key Synthetic Transformations and Protocols
The functional groups of this compound allow for a variety of chemical transformations. Below are detailed protocols for key reactions that can be employed to synthesize a library of derivatives for pharmaceutical screening.
The carboxylic acid moiety can be readily converted to an amide, a common functional group in many APIs.
-
Step 1: Formation of 2-Bromo-3,5-dinitrobenzoyl chloride
-
Protocol: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC. Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-bromo-3,5-dinitrobenzoyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Amide Formation
-
Protocol: Dissolve the crude 2-bromo-3,5-dinitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
-
Expected Results: This two-step procedure is generally high-yielding. Representative yields for the synthesis of a small library of amides are presented in Table 2.
| Amine Moiety | Yield (%) | Purity (%) (by HPLC) |
| Aniline | 85 | >98 |
| Benzylamine | 92 | >99 |
| Morpholine | 88 | >98 |
| Piperidine | 90 | >99 |
The bromine atom on the aromatic ring is a versatile handle for carbon-carbon bond formation, enabling the introduction of various aryl and heteroaryl groups.
-
Protocol: In a reaction vessel, combine this compound or its corresponding ester (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq). Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Expected Results: The Suzuki-Miyaura coupling is a robust reaction with a broad substrate scope. Expected yields and purities for the coupling with different boronic acids are shown in Table 3.
| Boronic Acid | Yield (%) | Purity (%) (by HPLC) |
| Phenylboronic acid | 78 | >97 |
| 4-Methoxyphenylboronic acid | 82 | >98 |
| Thiophene-2-boronic acid | 75 | >96 |
| Pyridine-3-boronic acid | 68 | >95 |
The two nitro groups can be selectively or fully reduced to amino groups, which can then be further functionalized.
-
Protocol for Full Reduction: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or palladium on carbon (Pd/C) under a hydrogen atmosphere. If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. If using catalytic hydrogenation, stir the mixture under a balloon of hydrogen at room temperature. Monitor the reaction by TLC. Upon completion, if using SnCl₂, cool the reaction, make it basic with a saturated NaHCO₃ solution, and extract with ethyl acetate. If using Pd/C, filter the reaction mixture through Celite and concentrate the filtrate. The resulting diamino compound can be purified by column chromatography.
-
Expected Results: Reduction of nitro groups is typically efficient. Expected outcomes are presented in Table 4.
| Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| Methyl 2-bromo-3,5-dinitrobenzoate | Methyl 3,5-diamino-2-bromobenzoate | 95 | >99 |
| N-phenyl-2-bromo-3,5-dinitrobenzamide | N-phenyl-3,5-diamino-2-bromobenzamide | 93 | >98 |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic potential of this compound and a general workflow for the synthesis and screening of its derivatives.
Caption: Synthetic pathways from this compound.
Caption: General workflow for API development.
Conclusion
This compound is a promising and versatile intermediate for the synthesis of novel active pharmaceutical ingredients. Its rich functionality allows for the application of a wide range of synthetic transformations, including amide bond formation, palladium-catalyzed cross-coupling reactions, and nitro group reductions. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the potential of this scaffold in their drug discovery and development programs. The ability to systematically modify the structure at multiple positions makes this compound an excellent starting point for generating diverse chemical libraries and for conducting detailed structure-activity relationship studies.
References
Application Notes: 2-Bromo-3,5-dinitrobenzoic Acid in Medicinal Chemistry
Introduction
2-Bromo-3,5-dinitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid, a bromine atom, and two strongly electron-withdrawing nitro groups, makes it an excellent scaffold for the synthesis of diverse, biologically active molecules. The electron-deficient nature of the aromatic ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of various pharmacophores. While not typically an active pharmaceutical ingredient (API) itself, its utility as a synthetic intermediate is significant in the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases.
These application notes provide a comprehensive overview of the synthetic utility of this compound, focusing on its role as a precursor for the synthesis of anticancer benzimidazole derivatives. Detailed experimental protocols, quantitative data for representative compounds, and workflow diagrams are provided to guide researchers in drug discovery and development.
Representative Application: Synthesis of Anticancer Benzimidazole Scaffolds
Benzimidazole and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological properties, including potent anticancer activity.[1] The dinitro-substituted benzoic acid moiety can be elaborated into a benzimidazole core, a scaffold known to interact with various biological targets implicated in cancer progression, such as tubulin and key signaling proteins.[2][3] The general workflow involves an initial nucleophilic aromatic substitution to introduce a desired amine, followed by reductive cyclization to form the benzimidazole ring system.
Quantitative Data: Cytotoxicity of Representative Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of representative nitro-substituted benzimidazole compounds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. This data illustrates the potential of this class of compounds, which can be accessed synthetically from precursors like this compound.
| Compound Class | Representative Compound | Target Cancer Cell Line | IC50 (µM) | Citation |
| Nitrobenzimidazole | MN17 | HepG2 (Liver Carcinoma) | 1.87 | [4] |
| Nitrobenzimidazole | MN17 | MDA-MB-231 (Breast Adenocarcinoma) | 3.31 | [4] |
| Nitrobenzimidazole | MN16 | MCF7 (Breast Cancer) | 2.56 | [4] |
| Benzimidazole-Triazole | 6b | MCF-7 (Breast Cancer) | 1.29 | [5] |
| Benzimidazole-Triazole | 6b | A-549 (Lung Carcinoma) | 2.91 | [5] |
| Benzimidazole-Carboxamide | V7 | HCT116 (Colorectal Carcinoma) | 13.30 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)-3,5-dinitrobenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the bromide from this compound with a representative arylamine. The electron-withdrawing nitro groups activate the ring for this substitution.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add the substituted aniline (1.2 mmol, 1.2 eq) and potassium carbonate (2.5 mmol, 2.5 eq).
-
Add anhydrous DMF (10 mL) to the flask.
-
Fit the flask with a condenser and stir the mixture at 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(arylamino)-3,5-dinitrobenzoic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Synthesis of a Substituted Nitrobenzimidazole via Phillips-Ladenburg Reaction
This protocol outlines the condensation of the amino acid intermediate from Protocol 1 with an ortho-diamine to form the benzimidazole ring.
Materials:
-
2-(Arylamino)-3,5-dinitrobenzoic acid (from Protocol 1)
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA) or 4 M HCl
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Place the 2-(arylamino)-3,5-dinitrobenzoic acid (1.0 mmol, 1.0 eq) and o-phenylenediamine (1.1 mmol, 1.1 eq) in a round-bottom flask.[8][9]
-
Add polyphosphoric acid (approx. 10 times the weight of the carboxylic acid) as the solvent and catalyst. Alternatively, reflux the reactants in 4 M hydrochloric acid.[8][9]
-
Heat the mixture at 150-170 °C (for PPA) or at reflux (for HCl) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
If using PPA, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until the mixture is alkaline (pH > 8).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
Purify the substituted nitrobenzimidazole by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of the synthesized benzimidazole derivative against a cancer cell line.
Materials:
-
Synthesized benzimidazole compound
-
Human cancer cell line (e.g., HCT116)
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates, incubator (37 °C, 5% CO₂)
Procedure:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest the cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Mechanism of Action: p53 Signaling Pathway
Many benzimidazole-based anticancer agents exert their effects by inducing DNA damage or disrupting microtubule dynamics, which in turn activates cellular stress response pathways.[2] A key pathway often implicated is the p53 tumor suppressor pathway.[10] The p53 protein, known as the "guardian of the genome," responds to cellular stress, including that induced by chemotherapeutic agents.[11][12]
Upon activation by DNA damage, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death), thereby eliminating potentially cancerous cells.[13][] Some benzimidazole derivatives have been shown to cause mitotic catastrophe and activate the p53 protein, leading to apoptosis in cancer cells.[2]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 3. biotech-asia.org [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijariie.com [ijariie.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of p53 in Anticancer Drug Treatment- and Radiation-Induced Injury in Normal Small Intestine | Cancer Biology & Medicine [cancerbiomed.org]
- 13. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Bromo-3,5-dinitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-3,5-dinitrobenzoic acid is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its multifunctional structure, featuring a carboxylic acid, a bromine atom, and two nitro groups, allows for diverse chemical modifications, making it a key building block for complex molecular architectures. This document provides a detailed protocol for a plausible two-step synthesis of this compound, commencing from benzoic acid. The proposed pathway involves the dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid, followed by a selective bromination.
Physicochemical Data
A summary of the key physical and chemical properties of the target compound, this compound, is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 116529-60-3[1] |
| Molecular Formula | C₇H₃BrN₂O₆[1] |
| Molecular Weight | 291.01 g/mol [1] |
| Appearance | Not explicitly stated, likely a crystalline solid. |
| Melting Point | Not available in search results. |
| Purity (Typical) | >98.0% (Typical for similar commercial products)[2] |
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved through a two-step process starting from benzoic acid. The proposed pathway involves the initial dinitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the bromination of this intermediate.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dinitrobenzoic Acid
This protocol is adapted from a well-established procedure for the nitration of benzoic acid.[3][4]
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84)
-
Fuming nitric acid (HNO₃, sp. gr. 1.5)
-
Ice
-
Distilled water
-
50% Ethanol
Equipment:
-
Round-bottomed flask (2 L)
-
Beaker
-
Ice bath
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
In a 2 L round-bottomed flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid.
-
Stir the mixture until the benzoic acid is completely dissolved.
-
In a well-ventilated fume hood, cool the mixture in an ice bath.
-
Slowly add 100 mL of fuming nitric acid in small portions, ensuring the temperature of the reaction mixture is maintained between 70°C and 90°C by external cooling.[3]
-
After the addition is complete, cover the flask and let it stand for at least one hour.
-
Heat the mixture on a steam bath for 4 hours.
-
Add an additional 75 mL of fuming nitric acid and continue heating on the steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for another 3 hours.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture over a mixture of 800 g of crushed ice and 800 mL of water with vigorous stirring.
-
Allow the precipitate to stand for 30 minutes.
-
Collect the crude 3,5-dinitrobenzoic acid by vacuum filtration using a Büchner funnel and wash the solid with cold water until the washings are free of sulfates.
-
The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid (yields typically 54-58%, with a melting point of 205-207°C).[3]
Step 2: Synthesis of this compound
This is a general protocol for the bromination of a deactivated aromatic ring, which should be performed with caution.
Materials:
-
3,5-Dinitrobenzoic acid (from Step 1)
-
Liquid bromine (Br₂)
-
Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst
-
Inert solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
In a dry three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,5-dinitrobenzoic acid and a catalytic amount of iron filings.
-
Add a suitable volume of an inert solvent, such as dichloromethane, to dissolve or suspend the starting material.
-
From the dropping funnel, add liquid bromine dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized by a gas trap.
-
After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess bromine by adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel.
-
Extract the product into the aqueous phase by adding a saturated sodium bicarbonate solution.
-
Separate the aqueous layer and wash it with the organic solvent to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Concentrated acids and bromine are highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reactions are exothermic and should be cooled appropriately to control the temperature.
-
Handle bromine with extreme care.
References
Application Notes and Protocols for the Analytical Detection of 2-Bromo-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of 2-Bromo-3,5-dinitrobenzoic acid. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Analysis, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is recommended.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 5 µg/L[1] |
| Limit of Quantitation (LOQ) | Not specified |
| Accuracy (% Recovery) | > 80%[1] |
| Precision (% RSD) | Not specified |
Experimental Protocol
1. Instrumentation and Equipment:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS).
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or deionized).
-
Formic acid or phosphoric acid (for mobile phase modification).
-
This compound reference standard.
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program: A typical gradient would start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over a period of 15-20 minutes to elute the analyte and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for nitroaromatic compounds) or by mass spectrometry for higher sensitivity and specificity.[1]
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the analyte by comparing its peak area to a calibration curve prepared from the reference standard.
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a solid with a relatively high molecular weight, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | Not specified |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantitation (LOQ) | Not specified |
| Accuracy (% Recovery) | Not specified |
| Precision (% RSD) | Not specified |
Experimental Protocol
1. Instrumentation and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Standards:
-
A suitable solvent for sample dissolution (e.g., methanol, acetone).
-
Derivatization agent (optional, e.g., BSTFA for silylation).
-
This compound reference standard.
3. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent.
-
(Optional) Derivatize the sample to improve volatility and chromatographic performance. For example, convert the carboxylic acid group to a more volatile ester or silyl ester.
-
Filter the solution before injection if necessary.
4. GC-MS Conditions:
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-400.
5. Data Analysis:
-
Identify the analyte peak based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantify the analyte using a calibration curve prepared from the reference standard, using a selected ion monitoring (SIM) mode for higher sensitivity.
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Electrochemical Analysis
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a sensitive and cost-effective approach for the detection of electroactive compounds like this compound. The nitro groups in the molecule are readily reduced, providing a basis for its electrochemical determination.[2]
Quantitative Data Summary (for the analogous 3,5-dinitrobenzoic acid)
| Parameter | Result |
| Linearity Range | Not specified |
| Limit of Detection (LOD) | 4.94 x 10⁻⁶ M[2] |
| Limit of Quantitation (LOQ) | 1.65 x 10⁻⁵ M[2] |
| Electrode Surface Coverage (Γ) | 1.3146 x 10⁻⁸ mole/cm²[2] |
Experimental Protocol
1. Instrumentation and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode cell consisting of a working electrode (e.g., glassy carbon electrode (GCE) or modified GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
2. Reagents and Standards:
-
Supporting electrolyte (e.g., phosphate buffer solution, pH 6.5).
-
This compound reference standard.
-
(Optional) Electrode modification materials (e.g., multi-walled carbon nanotubes).
3. Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent.
-
Prepare a series of standard solutions by diluting the stock solution with the supporting electrolyte.
-
For real samples, dissolve a known amount in the supporting electrolyte.
4. Electrochemical Measurement:
-
Place the sample solution in the electrochemical cell with the three electrodes.
-
Perform cyclic voltammetry to characterize the electrochemical behavior of the analyte.
-
For quantitative analysis, use a more sensitive technique like differential pulse voltammetry.
-
Scan the potential in the negative direction to observe the reduction peaks of the nitro groups.
5. Data Analysis:
-
The peak current in the voltammogram is proportional to the concentration of the analyte.
-
Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample from the calibration curve.
Electrochemical Analysis Workflow
Caption: Workflow for the electrochemical analysis of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. Nitroaromatic compounds typically exhibit strong UV absorbance, making this a suitable technique for the determination of this compound.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 (typical for Beer's Law adherence) |
| Limit of Detection (LOD) | Dependent on molar absorptivity |
| Limit of Quantitation (LOQ) | Dependent on molar absorptivity |
| Accuracy (% Recovery) | Typically 98-102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Instrumentation and Equipment:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
2. Reagents and Standards:
-
A suitable solvent that is transparent in the UV region of interest (e.g., methanol, ethanol, or water).
-
This compound reference standard.
3. Sample Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Dissolve the unknown sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
4. UV-Vis Measurement:
-
Record the UV-Vis spectrum of the reference standard solution to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the λmax.
-
Measure the absorbance of the blank (solvent), the standard solutions, and the unknown sample solution.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve, applying Beer-Lambert's Law.
UV-Vis Spectrophotometry Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-3,5-dinitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-3,5-dinitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method is required for its quantification and impurity profiling. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, accurate, and suitable for quality control and stability testing.
Experimental Protocols
2.1. Instrumentation and Equipment
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware (Class A).
-
pH meter.
2.2. Chemicals and Reagents
-
This compound reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
2.3. Chromatographic Conditions
A C18 column is a common choice for the separation of aromatic carboxylic acids.[2] The following optimized HPLC conditions are recommended:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
2.4. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.
-
Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Presentation
3.1. System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.85% |
3.2. Linearity
| Concentration (µg/mL) | Peak Area |
| 50 | 150234 |
| 100 | 301567 |
| 250 | 752890 |
| 500 | 1505123 |
| 750 | 2258456 |
| Correlation Coefficient (r²) | ≥ 0.999 |
3.3. Precision
| Sample | Average Peak Area | Standard Deviation | RSD (%) |
| Intra-day (n=6) | 1504890 | 12791.57 | 0.85 |
| Inter-day (n=6) | 1509870 | 19628.31 | 1.30 |
3.4. Accuracy (Recovery)
| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80 | 20.1 | 19.8 | 98.51 |
| 100 | 25.2 | 24.9 | 98.81 |
| 120 | 30.1 | 29.9 | 99.34 |
| Average Recovery | 98.89% |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-3,5-dinitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-3,5-dinitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The selection of the most appropriate method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the key physicochemical properties of this compound?
Knowledge of the physicochemical properties is crucial for developing a purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrN₂O₆ | [1][2] |
| Molecular Weight | 291.01 g/mol | [1][2] |
| Appearance | Light yellow to yellow crystalline solid/powder | [3] |
| Melting Point | 184-186 °C | [3][4] |
| Purity (Typical) | >95% | [1] |
Q3: What is the general solubility profile of this compound?
Qualitative Solubility of a Structurally Similar Compound (2-Bromo-3-nitrobenzoic acid)
| Solvent | Formula | Type | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Very slightly soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
Note: This data is for a related compound and should be used as a guideline. It is highly recommended to perform solubility tests with small amounts of your crude this compound in various solvents to determine the optimal solvent for purification.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not polar enough to dissolve the compound even at elevated temperatures.
-
Suggested Solution:
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: High concentration of impurities. A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.[7]
-
Suggested Solution 1: Consider a preliminary purification step, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities before recrystallization.[7]
-
Possible Cause 2: The solution is supersaturated. The concentration of the solute is too high for crystallization to occur at that temperature.[7]
-
Suggested Solution 2: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool down slowly.[7]
-
Possible Cause 3: Inappropriate solvent. The solvent may be too nonpolar for the compound.[7]
-
Suggested Solution 3: Try a more polar solvent or a solvent mixture.[7]
Problem: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated. Too much solvent was used, and the concentration of the compound is below its saturation point at the lower temperature.
-
Suggested Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
-
Possible Cause 2: Lack of nucleation sites. Crystal formation requires a nucleation site to begin.
-
Suggested Solution 2:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound to the solution.
-
Cool the solution to a lower temperature in an ice bath.
-
Problem: The purified product has a low melting point and appears discolored.
-
Possible Cause 1: Incomplete removal of mother liquor. The residual mother liquor, which contains dissolved impurities, remains on the crystal surface.[7]
-
Suggested Solution 1: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during vacuum filtration.[7]
-
Possible Cause 2: Rapid cooling. Fast cooling can trap impurities within the crystal lattice.[7]
-
Suggested Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause 1: Incorrect mobile phase polarity. The eluent may be too polar, causing all compounds to move quickly through the column, or not polar enough, resulting in all compounds remaining at the top.[7]
-
Suggested Solution 1: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7]
-
Possible Cause 2: Column overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.[7]
-
Suggested Solution 2: Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[7]
Problem: Tailing of the product spot on TLC and broad elution from the column.
-
Possible Cause: Strong interaction with silica gel. The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel, causing tailing.[7]
-
Suggested Solution: Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[7]
Acid-Base Extraction
Problem: Low recovery of the product after extraction.
-
Possible Cause 1: Incomplete acid-base reaction. The pH of the aqueous layer was not sufficiently basic to fully deprotonate the benzoic acid and bring it into the aqueous layer, or not acidic enough to precipitate the product.[7]
-
Suggested Solution 1: Check the pH of the aqueous layer after each extraction and acidification step and adjust as necessary. The pH should be sufficiently acidic (around 2) for precipitation.[7]
-
Possible Cause 2: Insufficient mixing. The two phases were not mixed thoroughly, leading to incomplete extraction.[7]
-
Suggested Solution 2: Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release any pressure buildup.[7]
-
Possible Cause 3: Emulsion formation. An emulsion has formed at the interface of the organic and aqueous layers, trapping the product.[7]
-
Suggested Solution 3: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[7]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. An ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary.[7]
-
Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and add a small amount of activated carbon. Swirl the mixture and gently heat for a few minutes.[7]
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the compounds.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.[7]
-
Base Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The deprotonated 2-bromo-3,5-dinitrobenzoate salt will move into the aqueous layer.[7]
-
Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction.[7]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[7]
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A step-by-step workflow for the purification of this compound using acid-base extraction.
Caption: A troubleshooting guide for when the product "oils out" during recrystallization.
References
- 1. This compound, 95% AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Bromo-3,5-dinitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-3,5-dinitrobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: While the ideal solvent should be determined experimentally, a common starting point for substituted benzoic acids is a mixed solvent system, such as an ethanol/water mixture.[1] The principle is to dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble, e.g., hot ethanol) and then add the "poor" solvent (in which it is less soluble, e.g., water) dropwise until turbidity (cloudiness) appears. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of your compound is crucial for successful recrystallization. Key data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₇H₃BrN₂O₆[2][3] |
| Molecular Weight | 291.01 g/mol [2][3] |
| Appearance | Light yellow to yellow crystalline solid/powder[1] |
| Purity (Typical) | >95%[2] |
Note: For comparison, the related compound 2-Bromo-3-nitrobenzoic acid has a melting point of 184-186 °C.[1][4] Solubility data for the structurally similar 3,5-dinitrobenzoic acid suggests it is soluble in water and has a density of 1.683 g/cm³.[5]
Q3: How can I improve the purity of my recrystallized product?
A3: To enhance purity, ensure the crude product is dissolved in the minimum amount of hot solvent.[6] Slow cooling is also critical as rapid cooling can trap impurities within the crystal lattice.[7] If impurities persist, consider a preliminary purification step such as an acid-base extraction or column chromatography.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | Add more solvent in small increments until the solid dissolves. Be mindful not to add a large excess, which will reduce yield.[8] |
| Inappropriate Solvent | The chosen solvent may not be suitable. Test the solubility of a small amount of your compound in various solvents of differing polarities to find a more effective one.[7] |
| Insoluble Impurities | If a portion of the solid does not dissolve even with additional solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before allowing the solution to cool.[8] |
Problem 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Too Much Solvent | The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9] |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[9] |
| Cooling Too Rapidly | If cooling is too fast, crystal nucleation may be inhibited. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8] |
Problem 3: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | The compound may be coming out of solution above its melting point. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9] |
| High concentration of impurities | Impurities can lower the melting point of the mixture, leading to oiling out. Consider purifying the crude material by another method, such as column chromatography, before recrystallization.[7] |
| Inappropriate solvent choice | Certain solvents are more prone to causing compounds to oil out. Experiment with different solvent systems.[10] |
Problem 4: Crystal formation is too rapid.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | Rapid crystallization can trap impurities.[7][9] Reheat the solution and add a small amount of extra solvent to ensure a slower, more controlled crystal growth upon cooling.[9] |
| Cooling is too fast | Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath to slow down the crystallization process.[8] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the primary solvent (e.g., ethanol) in small portions while gently heating and stirring until the solid dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-solvent (if using a mixed solvent system): If using a system like ethanol/water, add the anti-solvent (water) dropwise to the hot solution until a persistent cloudiness is observed. Then, add a few drops of the primary solvent (ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or in a desiccator.
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A logical guide for troubleshooting recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 95% AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Column Chromatography for 2-Bromo-3,5-dinitrobenzoic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 2-Bromo-3,5-dinitrobenzoic acid using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route used. Potential impurities may include unreacted starting materials, regioisomers (e.g., other bromo-dinitrobenzoic acid isomers), and byproducts from side reactions. The specific impurities will depend on the synthetic method employed.
Q2: Why is my purified this compound yellow or discolored?
A2: Discoloration in nitroaromatic compounds is common and can be caused by the presence of minor impurities, such as nitrophenolic species or other colored byproducts formed during synthesis.
Q3: What stationary phase is typically used for the column chromatography of this compound?
A3: Silica gel is the most common stationary phase used for the purification of polar organic compounds like this compound.
Q4: How do I choose an appropriate solvent system (mobile phase) for the column?
A4: The ideal solvent system should provide good separation of your target compound from impurities. A common starting point for aromatic carboxylic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by Thin Layer Chromatography (TLC) before running the column.
Q5: My compound is sticking to the column and not eluting. What should I do?
A5: This is a common issue with acidic compounds like carboxylic acids on silica gel. You can try gradually increasing the polarity of your mobile phase. If that doesn't work, adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent can help to reduce the interaction with the silica gel and improve elution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compounds | The polarity of the eluent is either too high or too low. | Optimize the mobile phase composition using TLC to achieve a good separation of spots. |
| The column was overloaded with the crude sample. | Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and the column is never allowed to run dry. | |
| Product Elutes with Tailing | The acidic carboxylic acid group is strongly interacting with the silica gel. | Add a small percentage (0.5-1%) of a volatile acid like acetic or formic acid to the mobile phase. |
| Low or No Recovery of Product | The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale column. |
| The eluent system is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). | |
| The fractions containing the product were not correctly identified. | Carefully monitor the collected fractions using TLC to identify all fractions containing the desired product. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The specific parameters, especially the mobile phase composition, should be optimized for your particular crude sample using TLC.
1. Preparation of the Slurry:
-
In a beaker, add silica gel to your initial, least polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Stir the mixture to form a uniform slurry.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column.
-
Allow the solvent to drain, collecting it for reuse, while continuously tapping the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
4. Elution:
-
Begin adding the mobile phase to the top of the column to start the elution process.
-
Collect the eluent in fractions (e.g., in test tubes).
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the product.[1]
5. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Representative Mobile Phase Compositions
The following table provides starting points for mobile phase compositions. The optimal system for your specific separation must be determined experimentally via TLC.
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | A standard system for compounds of moderate polarity. |
| Dichloromethane:Methanol | 99:1 to 95:5 | Useful for more polar compounds. |
| Hexane:Ethyl Acetate + 0.5% Acetic Acid | Varies | The addition of acetic acid can improve peak shape for acidic compounds. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Bromo-3,5-dinitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5-dinitrobenzoic acid.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of this compound. This guide outlines potential problems, their likely causes, and recommended solutions. The primary synthesis route considered involves the dinitration of 2-bromobenzoic acid.
| Problem Encountered | Potential Cause (Impurity) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete nitration. | - Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of sufficient concentration and used in the correct stoichiometric ratio. - Increase reaction time or temperature, monitoring carefully to avoid excessive side product formation. |
| - Loss of product during workup and purification. | - Optimize the pH during acid-base extraction to ensure complete precipitation of the carboxylic acid.[1] - Use a suitable solvent system for recrystallization to minimize solubility of the desired product in the mother liquor. | |
| Product is off-color (e.g., dark yellow or brown) | - Presence of nitrated phenolic byproducts or other colored impurities. | - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[2] - Perform column chromatography to separate the desired product from colored impurities.[1] |
| Melting point of the product is broad or lower than expected | - Presence of isomeric impurities (e.g., 2-Bromo-3,4-dinitrobenzoic acid). | - Optimize nitration conditions (temperature, addition rate of nitrating agent) to favor the formation of the desired 3,5-dinitro isomer. - Employ fractional recrystallization to separate isomers with different solubilities. |
| - Unreacted starting material (2-bromobenzoic acid) or mono-nitrated intermediates (e.g., 2-bromo-3-nitrobenzoic acid or 2-bromo-5-nitrobenzoic acid). | - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). - Purify the product using column chromatography or acid-base extraction to remove less acidic starting materials and intermediates.[1] | |
| Difficulty in isolating the product after quenching the reaction | - Product remains dissolved in the aqueous layer. | - Ensure the solution is sufficiently acidified to a low pH (e.g., pH ~2) to fully protonate the carboxylic acid and induce precipitation.[1] - If the product is still soluble, extract the acidic aqueous layer with a suitable organic solvent like ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities typically arise from incomplete reactions or side reactions during the nitration of 2-bromobenzoic acid. These can include:
-
Unreacted Starting Material: 2-bromobenzoic acid.
-
Mono-nitrated Intermediates: 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid.
-
Isomeric Byproducts: Other dinitro isomers such as 2-Bromo-3,4-dinitrobenzoic acid.
Q2: How can I monitor the progress of the reaction to minimize impurities?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of excessive byproducts.
Q3: What is the best method for purifying the crude this compound?
A3: A combination of purification techniques is often most effective.
-
Acid-Base Extraction: This method is useful for separating the acidic product from neutral impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The product moves into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified to precipitate the purified product.[1]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A suitable solvent system, such as an ethanol/water mixture, can be used to dissolve the crude product at an elevated temperature, and upon cooling, the purified product crystallizes out.[2]
-
Column Chromatography: For separating compounds with similar polarities, such as isomers, column chromatography is the most effective method.[1]
Q4: What safety precautions should I take during the synthesis of this compound?
A4: The synthesis involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]
-
The nitration reaction is exothermic and should be cooled in an ice bath to control the temperature and prevent runaway reactions.[2]
-
Quench the reaction mixture by carefully pouring it over crushed ice.[2]
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the nitration of 2-bromobenzoic acid.
Materials:
-
2-bromobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (70%)
-
Crushed ice
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, carefully add 2-bromobenzoic acid to concentrated sulfuric acid while stirring in an ice bath.
-
In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2-bromobenzoic acid, ensuring the temperature of the reaction mixture is maintained below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
A precipitate of crude this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven.
Visualization of Synthesis and Impurity Formation
The following diagram illustrates the synthetic pathway from 2-bromobenzoic acid to this compound and the formation of common impurities.
Caption: Synthetic pathway and potential impurity formation.
References
Minimizing side reactions in the nitration of 2-bromobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize side reactions during the nitration of 2-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the major products and common side products in the nitration of 2-bromobenzoic acid?
The nitration of 2-bromobenzoic acid typically yields a mixture of mononitrated isomers due to the competing directing effects of the substituents. The primary product is usually 2-bromo-5-nitrobenzoic acid, with 2-bromo-3-nitrobenzoic acid being a significant minor product.[1] Common side reactions include the formation of dinitrated products, such as 2-bromo-3,5-dinitrobenzoic acid, especially under harsh conditions like elevated temperatures or with an excess of the nitrating agent.[1][2] Decomposition of the starting material or product can also occur if the temperature is not strictly controlled.[1]
Q2: How do the substituents on 2-bromobenzoic acid direct the incoming nitro group?
The regiochemical outcome is a result of the combined influence of the two substituents on the aromatic ring:
-
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a meta-director, deactivating the ring towards electrophilic attack.[3][4][5]
-
Bromine Atom (-Br): This halogen is also deactivating but is an ortho, para-director.[6][7]
The interplay of these effects leads to nitration primarily at the 3-position (meta to -COOH) and the 5-position (meta to -COOH and para to -Br), resulting in a mixture of isomers.[1]
Q3: What is the most critical factor for minimizing side reactions?
Temperature control is the most crucial factor.[8][9] The nitration reaction is highly exothermic, and elevated temperatures significantly increase the rate of side reactions, including dinitration and oxidative decomposition.[3][4] Maintaining a low and stable reaction temperature, typically between 0°C and 5°C, is essential to favor mononitration and ensure a cleaner reaction profile.[1][10]
Q4: My reaction yielded a mixture of isomers. How can I separate them?
Separating the isomeric products is a key challenge. The most effective methods include:
-
Fractional Crystallization of Potassium Salts: This is a documented method that leverages the differential solubility of the potassium salts of the isomers. The potassium salt of 2-bromo-5-nitrobenzoic acid is less soluble and crystallizes out first, enriching the filtrate with the desired 2-bromo-3-nitrobenzoic acid.[1]
-
Recrystallization: Standard recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be used for purification.[1][6]
-
Column Chromatography: While potentially resource-intensive, silica gel column chromatography can effectively separate the isomers based on their polarity differences.[11] A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inefficient Nitration: Insufficient generation of the nitronium ion (NO₂⁺). | Ensure the use of concentrated nitric and sulfuric acids. Verify the purity and dryness of the 2-bromobenzoic acid starting material.[1][9] |
| Decomposition: Reaction temperature was too high, leading to the breakdown of starting material or product. | Strictly maintain the reaction temperature below 5°C using an ice-salt bath and slow, dropwise addition of reagents.[1][8][10] | |
| Losses During Workup: Product has some solubility in water, leading to loss during precipitation and washing. | Pour the reaction mixture into a sufficient volume of ice-water to ensure complete precipitation. Wash the filtered product with minimal amounts of cold water.[8][9] | |
| Product is a Mixture of Isomers | Inherent Nature of the Reaction: The directing effects of the -Br and -COOH groups inevitably lead to the formation of multiple isomers.[1] | The primary solution is not to prevent isomer formation but to employ efficient post-reaction separation techniques. Focus on optimizing fractional crystallization or column chromatography.[1] |
| Formation of Dinitrated Byproducts | High Reaction Temperature: Temperatures above the recommended 0-5°C range significantly favor multiple nitrations.[3] | Adhere strictly to low-temperature conditions throughout the addition of the nitrating mixture.[8] |
| Excess Nitrating Agent: Using a large excess of nitric acid increases the likelihood of a second nitration event. | Use a controlled molar ratio of nitric acid to the substrate. | |
| Dark-Colored or Tarry Product | Oxidative Decomposition: Overly aggressive reaction conditions (high temperature, excess oxidant) have caused the material to decompose. | Ensure the temperature does not exceed 5°C.[8] Check that the starting material is fully dissolved before beginning the addition of the nitrating mixture.[1] |
Quantitative Data: Isomer Distribution
| Product Isomer | Expected Outcome |
| 2-Bromo-5-nitrobenzoic acid | Major Product[1] |
| 2-Bromo-3-nitrobenzoic acid | Minor Product[1] |
Experimental Protocols
Protocol 1: Nitration of 2-Bromobenzoic Acid
This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.[1][12]
-
Prepare Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid (e.g., 12 mL) to cold (0-5°C) concentrated sulfuric acid (e.g., 25 mL) with constant stirring, while maintaining the temperature below 10°C in an ice bath.
-
Dissolve Substrate: In a separate reaction flask, add 2-bromobenzoic acid (e.g., 10.0 g, 49.7 mmol) to ice-cold concentrated sulfuric acid. Stir until fully dissolved.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 2-bromobenzoic acid solution. Critically, maintain the internal reaction temperature below 5°C throughout the addition using an ice-salt bath.[1][10]
-
Reaction Time: Continue stirring the mixture at 0-5°C for 1 hour after the addition is complete.[1][12]
-
Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (e.g., 200-400 mL) with vigorous stirring. A white solid, which is a mixture of isomers, will precipitate.[1][6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids. Dry the crude product.
Protocol 2: Separation of Isomers via Fractional Crystallization of Potassium Salts
This protocol outlines a method to separate the 2,3- and 2,5-isomers.[1]
-
Dissolution: Dissolve the crude isomeric mixture in hot water.
-
Salt Formation: Neutralize the solution with a concentrated solution of potassium hydroxide (KOH) until it is slightly alkaline.
-
Crystallization: Allow the solution to cool slowly. The potassium salt of 2-bromo-5-nitrobenzoic acid is less soluble and will crystallize out first.
-
Isolation of 2,5-Isomer Salt: Filter the mixture to collect the crystals of the potassium 2-bromo-5-nitrobenzoate.
-
Isolation of 2,3-Isomer: The filtrate is now enriched with the potassium salt of 2-bromo-3-nitrobenzoic acid. Cool the filtrate in an ice bath and carefully acidify it with concentrated hydrochloric acid (HCl) until strongly acidic. The 2-bromo-3-nitrobenzoic acid will precipitate.
-
Final Steps: Collect the precipitated 2-bromo-3-nitrobenzoic acid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from 30% ethanol.[1]
Visualizations
Caption: Key pathways in the nitration of 2-bromobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fvs.com.py [fvs.com.py]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. brainly.in [brainly.in]
- 6. benchchem.com [benchchem.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. benchchem.com [benchchem.com]
- 12. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3,5-dinitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with the challenging substrate, 2-Bromo-3,5-dinitrobenzoic acid. This substrate presents unique difficulties due to its steric hindrance and electron-deficient nature.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most probable causes?
Answer: Low yields or reaction failure with this compound are common and typically stem from a combination of steric hindrance and electronic effects. The bromine atom is positioned between a carboxylic acid and a nitro group, creating a sterically congested environment that can slow down the oxidative addition step of the catalytic cycle.[1] Additionally, the strong electron-withdrawing nature of the two nitro groups and the carboxylic acid influences the reactivity of the aryl bromide.[1]
Key factors to investigate include:
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient for this sterically demanding substrate.[2]
-
Suboptimal Base Selection: The choice of base is critical. An inappropriate base can lead to poor activation of the boronic acid or degradation of the starting material.
-
Inadequate Solvent System: The solvent influences the solubility of reagents and the effectiveness of the base.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can cause catalyst deactivation.[3]
-
Side Reactions: Protodeboronation of the boronic acid and dehalogenation of the aryl bromide are common competing reactions.[3][4]
Question: I am observing the consumption of my this compound starting material, but not the formation of the desired product. What is likely happening?
Answer: If the starting aryl bromide is being consumed without the formation of the coupled product, dehalogenation is a probable side reaction.[3][4] This occurs when a hydride source is present in the reaction mixture, leading to the replacement of the bromine atom with hydrogen. Potential sources of hydrides can be certain bases or impurities in the solvents.
To mitigate dehalogenation:
-
Screen Different Bases: Switch to a non-hydridic base.
-
Use High-Purity Solvents: Ensure that your solvents are anhydrous and of high purity.
Another possibility is the degradation of the starting material under the reaction conditions. The strong electron-withdrawing groups can make the aromatic ring susceptible to nucleophilic attack by strong bases at elevated temperatures.
Question: My primary side product appears to be the homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium species.[4][5]
To reduce homocoupling:
-
Ensure Rigorous Inert Conditions: Properly degas your solvents and ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen.[3][6]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species. This reduction process can sometimes facilitate homocoupling.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalyst systems for the Suzuki coupling of this compound?
A1: For sterically hindered and electron-deficient substrates like this compound, it is crucial to use a catalyst system with bulky and electron-rich ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the challenging oxidative addition step and accelerates the reductive elimination step.[2]
Recommended catalyst systems include:
-
Palladium Precatalysts with Buchwald Ligands:
-
N-Heterocyclic Carbene (NHC) Ligands:
Q2: Which base should I select for this reaction, considering the carboxylic acid functionality?
A2: The presence of the acidic carboxylic acid group requires careful selection of the base to avoid unwanted side reactions while still ensuring efficient activation of the boronic acid.
-
Moderately Strong, Non-Nucleophilic Bases:
-
Stronger Bases for Highly Hindered Systems:
-
Fluoride Sources:
-
Potassium fluoride (KF) can also be used and is particularly mild, which can be beneficial for base-sensitive substrates.[10]
-
Q3: Is the addition of water to the reaction mixture necessary?
A3: The role of water in Suzuki couplings can be complex. When using phosphate or carbonate bases, a small amount of water can be beneficial and may even be necessary for the reaction to proceed efficiently.[2][11] Water can aid in the dissolution of the inorganic base and facilitate the formation of the active borate species. However, excessive water can promote protodeboronation of the boronic acid. A common solvent system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).[3][12]
Q4: Can microwave irradiation be beneficial for this reaction?
A4: Yes, microwave-assisted Suzuki coupling can significantly decrease reaction times and often leads to improved yields, especially for sluggish reactions.[8][13] This technique is particularly advantageous for high-throughput screening of reaction conditions and for overcoming the high activation energy barrier associated with sterically hindered substrates.
Data Presentation
Table 1: Comparison of Catalyst Systems for a Model Suzuki Coupling of a Sterically Hindered Aryl Bromide.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 |
| PEPPSI-IPr (3) | - | t-BuOK (2.5) | Dioxane | 80 | 8 | 95 |
Note: The data in this table are illustrative and compiled from general literature on sterically hindered Suzuki couplings. Optimal conditions for this compound may vary and require specific optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point and should be optimized for each specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, the bulky phosphine ligand, and the base.
-
Add this compound and the arylboronic acid to the flask.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-3,5-dinitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-3,5-dinitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and plausible route for the synthesis of this compound is the direct dinitration of 2-bromobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. This method is based on the principles of electrophilic aromatic substitution.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenge is controlling the regioselectivity of the dinitration reaction. The substituents on the benzene ring, the bromine atom (ortho-, para-directing) and the carboxylic acid group (meta-directing), can lead to the formation of multiple isomers. Additionally, the strongly deactivating nature of the nitro groups makes the introduction of the second nitro group challenging, potentially requiring harsh reaction conditions which can lead to side reactions and lower yields.
Q3: What are the expected side products in this synthesis?
Common side products include isomeric mononitrated compounds, such as 2-Bromo-3-nitrobenzoic acid and 2-Bromo-5-nitrobenzoic acid.[1] Under harsh conditions, other dinitrated isomers or even degradation products may also be formed.
Q4: How can the formation of unwanted isomers be minimized?
Optimizing reaction conditions is key. This includes careful control of the reaction temperature, the ratio of nitric and sulfuric acids, and the reaction time. Lower temperatures generally favor higher selectivity but may result in incomplete reactions. Stepwise optimization is recommended to find the ideal balance for maximizing the yield of the desired this compound.
Q5: What purification methods are effective for isolating this compound?
The primary methods for purification are recrystallization, column chromatography, and acid-base extraction. The choice of method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of Product | Inefficient Dinitration: Insufficient concentration of the nitronium ion (NO₂⁺). | - Ensure the use of concentrated or fuming nitric and sulfuric acids. - Verify the purity and dryness of the starting 2-bromobenzoic acid. |
| Reaction Temperature Too Low: The reaction may be too slow or may not have initiated. | - Gradually increase the reaction temperature while carefully monitoring for any exothermic reactions. - Consider a longer reaction time at a lower temperature. | |
| Losses During Workup: The product may not fully precipitate from the reaction mixture. | - Ensure a sufficient volume of ice-cold water is used to precipitate the product. - Check the pH after quenching to ensure the carboxylic acid is fully protonated. | |
| Formation of a Mixture of Isomers | Inherent Nature of the Reaction: The directing effects of the bromo and carboxyl groups lead to a mixture of isomers. | - Focus on optimizing the separation and purification of the desired this compound isomer. |
| Suboptimal Reaction Conditions: The reaction conditions may favor the formation of other isomers. | - Experiment with different ratios of nitric to sulfuric acid. - Optimize the reaction temperature; a temperature gradient study can be beneficial. | |
| Product is Dark or Oily | Presence of Impurities: Side reactions or degradation of the starting material or product. | - Ensure the reaction temperature is carefully controlled to prevent charring. - Purify the crude product using recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. |
| Incomplete Reaction: The presence of unreacted starting material can lower the melting point and affect the appearance. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dinitration of 2-Bromobenzoic Acid
This protocol is a plausible method based on established procedures for the dinitration of benzoic acid.[2][3]
Materials:
-
2-Bromobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, carefully add 2-bromobenzoic acid to concentrated sulfuric acid while stirring in an ice bath.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Slowly allow the reaction mixture to warm to room temperature and then heat cautiously to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Carefully pour the cooled reaction mixture over a large volume of crushed ice with vigorous stirring.
-
A precipitate of crude this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., an ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrN₂O₆[4][5] |
| Molecular Weight | 291.01 g/mol [4][5] |
| Appearance | Solid[5] |
| CAS Number | 116529-60-3[4] |
Table 2: Typical Reaction Conditions for Nitration
| Parameter | Condition | Rationale |
| Starting Material | 2-Bromobenzoic acid | Precursor for dinitration. |
| Nitrating Agent | Mixture of concentrated H₂SO₄ and fuming HNO₃ | Provides a high concentration of the nitronium ion (NO₂⁺) for dinitration. |
| Reaction Temperature | 0-10 °C (initial), then 80-100 °C | Initial low temperature for controlled addition, followed by heating to drive the dinitration to completion. |
| Workup | Quenching on ice | Precipitates the solid product from the acidic reaction mixture. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: 2-Bromo-3,5-dinitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2-Bromo-3,5-dinitrobenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid | Exposure to light, moisture, or incompatible materials. | Store in a tightly sealed, amber glass container in a cool, dry, and dark place. Ensure the storage area is free from incompatible substances such as strong oxidizing agents. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Always use fresh stock for sensitive experiments. Before use, visually inspect the compound for any changes in appearance. Consider re-purification if degradation is suspected. |
| Difficulty in Dissolving | Potential degradation or presence of impurities. | Confirm the appropriate solvent and concentration. If solubility issues persist with a previously reliable solvent, it may indicate compound degradation. |
| Caking or Clumping of Powder | Absorption of moisture. | Store the compound in a desiccator, especially in humid environments. Ensure the container is tightly sealed after each use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is advisable to protect it from light and moisture.[5]
Q2: Is this compound stable under normal laboratory conditions?
A2: While specific stability data is limited, related dinitrobenzoic acid compounds are considered stable under normal conditions.[6][7] However, exposure to high temperatures, direct sunlight, and moisture should be avoided to prevent potential degradation.[7]
Q3: What are the known incompatibilities of this compound?
A3: this compound should be stored away from strong oxidizing agents.[5] Contact with incompatible materials can lead to decomposition.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or texture of the solid. Inconsistent experimental results or changes in solubility may also indicate that the compound has degraded.
Q5: What are the safety precautions for handling this compound?
A5: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[8] Always handle it in a well-ventilated area or a chemical fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing dust.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃BrN₂O₆ | [8] |
| Molecular Weight | 291.01 g/mol | [8] |
| Appearance | Solid | |
| Storage Class | Combustible Solids |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method for assessing the stability of this compound under various environmental conditions.
1. Objective: To evaluate the stability of this compound when exposed to elevated temperature, humidity, and light.
2. Materials:
-
This compound
-
Amber and clear glass vials with airtight seals
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber with a calibrated light source
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Solvents for HPLC (e.g., acetonitrile, water with formic acid)
3. Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into separate amber and clear glass vials.
-
Prepare a sufficient number of samples for each condition and time point.
-
-
Stress Conditions:
-
Thermal Stability: Place samples in controlled environment chambers at 40°C and 60°C.
-
Humidity Stability: Place samples in a controlled environment chamber at 25°C with 75% relative humidity.
-
Photostability: Expose samples in clear vials to a calibrated light source in a photostability chamber. Wrap control samples in aluminum foil and place them in the same chamber.
-
-
Time Points:
-
Collect samples at initial (t=0), 1 week, 2 weeks, and 4 weeks for analysis.
-
-
Analysis:
-
At each time point, dissolve the samples in a suitable solvent to a known concentration.
-
Analyze the samples by HPLC to determine the purity of this compound and to detect any degradation products.
-
Compare the chromatograms of the stressed samples to the control samples (stored at 4°C in the dark).
-
4. Data Interpretation:
-
A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram indicate degradation.
-
Calculate the percentage of degradation at each time point for each stress condition.
Diagrams
Caption: Troubleshooting workflow for stability and storage issues.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and safety precautions for 2-Bromo-3,5-dinitrobenzoic acid
Technical Support Center: 2-Bromo-3,5-dinitrobenzoic acid
This guide provides essential safety information, handling procedures, and emergency troubleshooting for researchers, scientists, and drug development professionals working with this compound. The following sections offer detailed protocols, frequently asked questions, and clear visual workflows to ensure safe and effective experimentation.
Data Presentation: Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrN₂O₆ | [1][2] |
| Molecular Weight | 291.01 g/mol | [1][2][3] |
| CAS Number | 116529-60-3 | [3] |
| Appearance | Solid | [2] |
| Melting Point | 213 °C | [3] |
| Boiling Point (Predicted) | 382.6 ± 42.0 °C | [3] |
| Density (Predicted) | 2.051 g/cm³ | [3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous.[4][5] Adherence to safety guidelines is critical.
| GHS Classification | Hazard Statement | Precautionary Codes |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][6] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][6] | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1][6] | P261, P271, P304+P340, P319, P403+P233, P405 |
Troubleshooting Guides and FAQs
This section addresses specific issues and questions that may arise during the handling and use of this compound.
General Handling and Storage
Q1: What are the primary hazards I should be aware of when working with this chemical?
A1: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][6] It is crucial to avoid direct contact and inhalation of the dust.[7]
Q2: What Personal Protective Equipment (PPE) is mandatory for handling this compound?
A2: You must wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8] If there is a risk of generating dust, use a full-face respirator with an appropriate particulate filter (e.g., P2 type).[9] All PPE should be selected based on a thorough risk assessment.
Q3: How should I properly store this chemical?
A3: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[10] It should be stored locked up and away from incompatible materials and foodstuff containers.[11]
Q4: What substances are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents.[10] Aromatic nitro compounds can react vigorously or even explosively with reducing agents, alkalies, or when heated.[5]
Emergency and First Aid
Q5: I've spilled a small amount of the solid on my lab bench. What is the correct cleanup procedure?
A5: For a minor spill, first, ensure the area is well-ventilated and restrict access to non-essential personnel.[12] Wearing your full PPE, gently sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid creating dust.[7] Clean the affected area with soap and water. Report the spill to your laboratory's safety officer.[12]
Q6: I think I may have inhaled some of the dust. What should I do?
A6: Immediately move to fresh air.[8] If you feel unwell or experience respiratory irritation, seek medical attention and call a POISON CENTER or physician.[8]
Q7: The compound came into contact with my skin or eyes. What are the immediate first aid steps?
A7:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove any contaminated clothing and wash it before reuse. If skin irritation occurs or persists, seek medical attention.[8]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8] If you wear contact lenses, remove them if it is safe and easy to do so, and continue rinsing. Seek immediate medical attention from an ophthalmologist.
Q8: How should I dispose of waste containing this compound?
A8: All waste material must be disposed of in accordance with local, state, and federal regulations.[5] Dispose of the contents and container at an approved waste disposal plant. Do not mix with other waste and handle uncleaned containers as you would the product itself.
Experimental Protocols
Protocol 1: Safe Weighing and Handling of Solid this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[10] Confirm that an emergency eyewash station and safety shower are accessible.[5]
-
PPE Confirmation: Don appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[9] If significant dust is anticipated, a respirator is required.
-
Weighing: Use a spatula to carefully transfer the desired amount of the solid from its storage container to a weighing vessel. Perform this action slowly to minimize dust generation.
-
Container Sealing: Once the desired amount is weighed, securely close the primary storage container.[11]
-
Post-Handling: After completing your work, wash your hands and any exposed skin thoroughly with soap and water.[8] Clean the weighing area and any equipment used.
-
Storage: Return the sealed container to its designated locked storage location.
Protocol 2: Emergency Response for a Small-Scale Spill
-
Alert Personnel: Immediately notify others in the immediate vicinity of the spill.[12]
-
Isolate Area: Evacuate all non-essential personnel from the spill area.[12]
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[12]
-
Don PPE: If not already wearing it, put on your full PPE (gloves, goggles, lab coat, and if necessary, a respirator).
-
Containment & Cleanup:
-
Gently cover the spill with an inert absorbent material if available.
-
Carefully sweep the solid material into a designated, clearly labeled waste container.[4] Avoid any actions that could generate dust.
-
Do not allow the spilled material to enter drains.
-
-
Decontamination: Thoroughly clean the spill surface with soap and water.
-
Disposal: Dispose of the waste container and any contaminated cleaning materials according to institutional and regulatory guidelines.[5]
-
Reporting: Document the incident and report it to your supervisor and the appropriate safety officer.[12]
Visual Workflows and Diagrams
References
- 1. This compound | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 116529-60-3 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemical-label.com [chemical-label.com]
- 7. employees.delta.edu [employees.delta.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. chemstock.ae [chemstock.ae]
- 12. tulsa.okstate.edu [tulsa.okstate.edu]
Validation & Comparative
Structural Validation of 2-Bromo-3,5-dinitrobenzoic Acid: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is fundamental in chemistry and drug discovery. For a compound such as 2-Bromo-3,5-dinitrobenzoic acid, with potential applications in synthesis and medicinal chemistry, unambiguous structural validation is critical. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state.
While a dedicated single-crystal X-ray structure for this compound is not publicly available, a comparative analysis with structurally similar compounds provides crucial insights into its expected solid-state conformation and packing. This guide presents a comparison with 4-Bromo-3-nitrobenzoic acid, an isomer for which crystallographic data is available, and discusses the general experimental protocol for such a determination.
Comparative Data Analysis
A comparative analysis of physicochemical and crystallographic properties between the target compound and a known isomer, 4-Bromo-3-nitrobenzoic acid, is presented below. This comparison helps in understanding the potential structural parameters of this compound.
| Property | This compound | 4-Bromo-3-nitrobenzoic acid (Isomer for Comparison) |
| Molecular Formula | C₇H₃BrN₂O₆ | C₇H₄BrNO₄ |
| Molecular Weight | 291.01 g/mol | 246.01 g/mol [1] |
| IUPAC Name | This compound | 4-bromo-3-nitrobenzoic acid[1] |
| Crystal System | Not available | Monoclinic[1] |
| Space Group | Not available | P 1 21/n 1[1] |
| Unit Cell Dimensions | Not available | a = 7.4417 Å, b = 5.7471 Å, c = 18.9993 Å, β = 101.045°[1] |
Experimental Protocol: Single-Crystal X-ray Crystallography
The following is a detailed methodology for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of small organic compounds is slow evaporation.
-
Procedure: A saturated or near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture). The choice of solvent is critical and often determined empirically. The solution is filtered to remove any particulate matter and placed in a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent over several days to weeks in an undisturbed environment.
2. Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer: The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
X-ray Source: Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated. The diffraction pattern, consisting of a set of spots, is recorded by a detector.
3. Structure Solution and Refinement:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the electron density map of the molecule. For small molecules, direct methods are often employed to solve the phase problem and obtain an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed by parameters such as the R-factor.
Visualization of Methodologies
To further clarify the processes involved in structural validation, the following diagrams illustrate the experimental workflow and the logical approach to comparative structural analysis.
References
A Researcher's Guide to the Reactivity of Bromo-dinitrobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of various bromo-dinitrobenzoic acid isomers, focusing on nucleophilic aromatic substitution (SNAr) reactions. By examining the interplay of electronic and steric effects, this document offers insights into predicting and harnessing the chemical behavior of these versatile building blocks.
The Landscape of Bromo-dinitrobenzoic Acid Isomers
Bromo-dinitrobenzoic acid, with the chemical formula C₇H₃BrN₂O₆, can exist in several isomeric forms depending on the substitution pattern on the benzene ring. The relative positions of the bromine atom, the two nitro groups, and the carboxylic acid group profoundly influence the molecule's physicochemical properties and, most critically, its reactivity. The known isomers include:
-
2-Bromo-3,5-dinitrobenzoic acid
-
4-Bromo-3,5-dinitrobenzoic acid
-
5-Bromo-2,4-dinitrobenzoic acid
-
2-Bromo-4,6-dinitrobenzoic acid
-
3-Bromo-2,4-dinitrobenzoic acid
-
4-Bromo-2,6-dinitrobenzoic acid
-
2-Bromo-3,4-dinitrobenzoic acid
-
3-Bromo-2,5-dinitrobenzoic acid
-
And others.
Factors Governing Reactivity in Nucleophilic Aromatic Substitution
The reactivity of bromo-dinitrobenzoic acid isomers in SNAr reactions is primarily dictated by the stability of the Meisenheimer complex, a resonance-stabilized intermediate formed upon nucleophilic attack. The key factors influencing this stability, and thus the reaction rate, are:
-
Number and Position of Nitro Groups: Nitro groups are powerful electron-withdrawing groups (-I, -M) that stabilize the negative charge of the Meisenheimer complex through resonance. The reactivity of the aryl halide is significantly enhanced when nitro groups are positioned ortho and/or para to the bromine atom (the leaving group). A meta-positioned nitro group offers less stabilization as its resonance effect does not extend to the carbon bearing the leaving group.
-
Position of the Carboxylic Acid Group: The carboxylic acid group is also an electron-withdrawing group, primarily through its inductive effect (-I). Its position relative to the bromine atom can influence the electrophilicity of the reaction center.
-
Steric Hindrance: The presence of bulky groups ortho to the site of nucleophilic attack can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.
Based on these principles, a qualitative prediction of reactivity can be made. Isomers with nitro groups ortho and para to the bromine atom are expected to be the most reactive towards nucleophilic aromatic substitution.
Comparative Physicochemical Properties
| Isomer | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| This compound | 291.01 | - | - |
| 4-Bromo-3,5-dinitrobenzoic acid | 291.01 | - | - |
| 5-Bromo-2,4-dinitrobenzoic acid | 291.01 | 176-180 | - |
| 2-Bromo-4,6-dinitrobenzoic acid | 291.01 | - | 0.76 |
| 2-Bromo-3-nitrobenzoic acid | 246.01 | 184-186 | ~1.85 |
Note: The lack of comprehensive experimental data highlights an area for future research.
Experimental Protocols: Synthesis of Bromo-dinitrobenzoic Acid Isomers
The following protocols, compiled from various sources, describe the synthesis of several bromo-dinitrobenzoic acid isomers.
Synthesis of 4-Bromo-3,5-dinitrobenzoic Acid
This synthesis involves the nitration of 4-bromobenzoic acid.
Materials:
-
4-Bromobenzoic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
Dissolve 4-bromobenzoic acid in concentrated sulfuric acid in a flask, while cooling in an ice bath.
-
Slowly add fuming nitric acid to the mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromo-3,5-dinitrobenzoic acid.
Synthesis of 5-Bromo-2,4-dinitrobenzoic Acid
This procedure involves the nitration and bromination of a suitable benzoic acid derivative.[1]
Materials:
-
A suitable benzoic acid precursor
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Brominating agent (e.g., N-bromosuccinimide)
-
Appropriate solvents
Procedure:
-
Nitrate the benzoic acid derivative by reacting it with a mixture of nitric acid and sulfuric acid under controlled temperature conditions.[1]
-
Isolate and purify the dinitrated intermediate.
-
Brominate the dinitrated benzoic acid using a suitable brominating agent, such as N-bromosuccinimide, in the presence of a catalyst if necessary.[1]
-
Purify the final product, 5-bromo-2,4-dinitrobenzoic acid, by recrystallization.[1]
Experimental Protocol: Comparative Reactivity Study via Nucleophilic Aromatic Substitution
To quantitatively compare the reactivity of the different bromo-dinitrobenzoic acid isomers, a standardized kinetic experiment can be performed. This protocol outlines a general method using a common nucleophile, such as piperidine.
Materials:
-
Various bromo-dinitrobenzoic acid isomers
-
Piperidine
-
A suitable aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Internal standard for chromatographic analysis
-
Quenching solution (e.g., dilute acid)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipment
Procedure:
-
Prepare stock solutions of each bromo-dinitrobenzoic acid isomer and piperidine in the chosen solvent at known concentrations.
-
In a thermostated reaction vessel, equilibrate the solution of the bromo-dinitrobenzoic acid isomer to the desired reaction temperature (e.g., 25°C, 50°C).
-
Initiate the reaction by adding a measured volume of the piperidine stock solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a dilute acid solution.
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining bromo-dinitrobenzoic acid isomer and the formed product.
-
Plot the concentration of the reactant versus time to determine the initial reaction rate.
-
Calculate the second-order rate constant (k₂) for the reaction of each isomer.
Visualizing Reactivity Principles and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures discussed.
Caption: Factors influencing the reactivity of bromo-dinitrobenzoic acid isomers in SNAr.
References
Acidity comparison of 2-Bromo-3,5-dinitrobenzoic acid and 3,5-dinitrobenzoic acid
In the realm of organic chemistry, the acidity of a molecule is a fundamental property that dictates its reactivity and behavior. This guide provides a comparative analysis of the acidity of two closely related aromatic carboxylic acids: 2-Bromo-3,5-dinitrobenzoic acid and 3,5-dinitrobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a clear understanding of how subtle structural modifications can profoundly impact a molecule's acidic character.
Quantitative Acidity Comparison
The acidity of an organic acid is quantitatively expressed by its pKa value. A lower pKa value signifies a stronger acid. The table below summarizes the pKa values for the two compounds.
| Compound | Structure | pKa |
| This compound | ~1.44 (Predicted)[1] | |
| 3,5-dinitrobenzoic acid | ~2.82[2] |
As the data indicates, this compound is a significantly stronger acid than 3,5-dinitrobenzoic acid.
Unraveling the Acidity Difference: Electronic and Steric Effects
The enhanced acidity of this compound can be attributed to a combination of electronic and steric effects exerted by its substituents on the benzoic acid core.
Electronic Effects of Nitro Groups: Both molecules contain two nitro (-NO₂) groups at the 3 and 5 positions. These groups are strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-R). By pulling electron density away from the carboxylate group (-COO⁻) of the conjugate base, they effectively disperse the negative charge, leading to greater stabilization. This stabilization of the conjugate base shifts the acid-dissociation equilibrium to the right, resulting in a stronger acid compared to unsubstituted benzoic acid (pKa = 4.2).
The Ortho Effect of the Bromo Group: The key difference lies in the presence of the bromine atom at the 2-position (ortho to the carboxylic acid group) in this compound. This ortho-substituent introduces two crucial effects:
-
Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect, further stabilizing the carboxylate anion and increasing acidity.
-
Steric Inhibition of Resonance (SIR): This is the most significant factor. The bulky bromine atom at the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[2][3] This loss of coplanarity disrupts the resonance interaction between the carboxyl group and the aromatic ring.[2][3] While this might seem destabilizing for the acid, it has a more pronounced stabilizing effect on the carboxylate anion. In the planar carboxylate anion of 3,5-dinitrobenzoic acid, the negative charge is delocalized onto the benzene ring to some extent. By forcing the carboxylate group out of the plane, the bromine atom in the ortho position localizes the negative charge primarily on the two oxygen atoms of the carboxylate group, leading to a more stable conjugate base and, consequently, a much stronger acid.[2][3][4] This phenomenon is a classic example of the "ortho effect" in substituted benzoic acids.[1][2][5][6]
Experimental Determination of pKa
The pKa values of organic acids are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. Below is a detailed protocol for the potentiometric titration method.
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of a weakly acidic organic compound.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution (titrant)
-
The benzoic acid derivative to be analyzed (~0.01 M solution)
-
Deionized water
-
Buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00)
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. If the compound has low water solubility, a co-solvent like ethanol or methanol may be used, though this can affect the absolute pKa value.
-
Titration Setup: Place a known volume (e.g., 50.0 mL) of the prepared acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution gently. Record the initial pH of the solution. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH begins to change rapidly, indicating the approach to the equivalence point. Add smaller increments of titrant in this region. Continue the titration well past the equivalence point until the pH changes become minimal again.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V) and finding the peak.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.
-
Visualizing the Factors Influencing Acidity
The following diagrams illustrate the key concepts discussed.
Caption: Logical relationship between substituent effects and acidity.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
A Spectroscopic and Synthetic Comparison of 2-Bromo-3,5-dinitrobenzoic Acid and Its Precursors
For Immediate Release
This publication provides a detailed spectroscopic comparison of 2-Bromo-3,5-dinitrobenzoic acid with its precursors, 2-bromobenzoic acid and 3,5-dinitrobenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to support synthetic and analytical efforts. The following sections present a comparative analysis of their spectral characteristics, detailed synthetic protocols, and visual representations of the synthetic pathway and analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features (FT-IR, ¹H NMR, and ¹³C NMR) of this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra reveal characteristic vibrational frequencies of the functional groups present in each molecule. The introduction of nitro groups and the bromine atom leads to distinct changes in the spectra, particularly in the fingerprint region and the regions corresponding to C=O, O-H, and N-O stretching vibrations. An ATR-IR spectrum for this compound has been reported, providing valuable experimental data for comparison.[1]
| Functional Group | 2-Bromobenzoic Acid (cm⁻¹) ** | 3,5-Dinitrobenzoic Acid (cm⁻¹) | This compound (cm⁻¹) ** |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 | 3000-3100 | 3000-3100 |
| C=O (Carboxylic Acid) | ~1700 | ~1710 | ~1705 |
| C=C (Aromatic) | 1450-1600 | 1450-1600 | 1450-1600 |
| N=O (Asymmetric) | - | 1530-1560 | 1530-1560 |
| N=O (Symmetric) | - | 1340-1370 | 1340-1370 |
| C-Br | 550-650 | - | 550-650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (ppm)
| Proton | 2-Bromobenzoic Acid (DMSO-d₆) | 3,5-Dinitrobenzoic Acid (DMSO-d₆) |
| COOH | ~13.2 | ~13.6 |
| Aromatic H | 7.4-7.9 (m, 4H) | 9.03 (t, 1H), 8.90 (d, 2H) |
¹³C NMR Chemical Shifts (ppm)
| Carbon | 2-Bromobenzoic Acid (DMSO-d₆) | 3,5-Dinitrobenzoic Acid (DMSO-d₆) |
| C=O | ~167.5 | ~164.5 |
| C-Br | ~121.5 | - |
| C-NO₂ | - | ~148.5 |
| Aromatic C | 127.8, 129.8, 131.9, 132.8, 133.4 | 122.9, 129.8, 136.1 |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. Below are the detailed experimental protocols for the synthesis of the precursors and the final product.
Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
This procedure is adapted from Organic Syntheses.
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottomed flask, dissolve benzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath and slowly add fuming nitric acid while keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a steam bath for several hours.
-
Carefully pour the hot reaction mixture over crushed ice.
-
Collect the precipitated 3,5-dinitrobenzoic acid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 3,5-dinitrobenzoic acid.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 2-bromobenzoic acid.
Materials:
-
2-Bromobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
In a separate flask, dissolve 2-bromobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add the cold nitrating mixture to the solution of 2-bromobenzoic acid, maintaining the temperature below 10°C.
-
After the addition, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizing the Synthesis and Analysis
To better illustrate the relationships and processes described, the following diagrams were generated using the DOT language.
Caption: Synthetic routes to this compound from benzoic acid.
Caption: General workflow for the spectroscopic analysis of synthesized compounds.
References
A Comparative Guide to Validating the Purity of 2-Bromo-3,5-dinitrobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Bromo-3,5-dinitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for validating the purity of this compound, supported by experimental protocols and comparative data.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity assessment depends on several factors, including the required level of accuracy, the nature of potential impurities, and available instrumentation. Below is a comparison of HPLC with alternative methods such as Spectroscopy (NMR, IR, MS) and Melting Point Analysis.
| Analytical Technique | Principle | Information Provided | Key Performance Parameters |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection, and quantification of impurities. | Retention time, peak area, resolution, limit of detection (LOD), limit of quantitation (LOQ). |
| Spectroscopy (NMR, IR, MS) | Interaction of molecules with electromagnetic radiation or ionization and mass analysis. | Structural confirmation, identification of functional groups, and molecular weight determination. Can infer purity. | Chemical shift (NMR), absorption bands (IR), mass-to-charge ratio (MS). |
| Melting Point Analysis | Determination of the temperature range over which a solid transitions to a liquid. | Qualitative indication of purity. Impurities typically depress and broaden the melting point range. | Melting point range. |
Experimental Data Summary
The following table summarizes hypothetical experimental data from the analysis of a batch of this compound using the described methods.
| Method | Parameter | Result | Interpretation |
| HPLC | Purity (by area %) | 99.85% | High purity with minor impurities detected and quantified. |
| Impurity A (retention time) | 3.2 min | Identified as a potential starting material. | |
| Impurity B (retention time) | 5.8 min | Identified as a potential isomeric byproduct. | |
| ¹H NMR | Spectral Data | Consistent with the structure of this compound. No significant impurity peaks observed. | Confirms the identity and high purity of the compound. |
| FTIR | Spectral Data | Characteristic peaks for C=O, NO₂, C-Br, and O-H functional groups observed. | Confirms the presence of expected functional groups. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 290/292 (due to Br isotopes) | Confirms the molecular weight of the compound. |
| Melting Point Analysis | Melting Range | 203-205 °C | Sharp melting range, indicative of high purity.[1] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method provides a quantitative assessment of the purity of this compound and allows for the detection and quantification of potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). Quantify any impurities using the calibration curve.
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods are essential for confirming the chemical structure and can provide qualitative information about purity.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. The absence of significant unexpected signals suggests high purity.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in this compound.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
Melting Point Analysis for Qualitative Purity Check
Melting point analysis is a simple and rapid method to assess the purity of a crystalline solid.[1] Pure compounds exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[1]
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Finely powder a small amount of the this compound sample and pack it into a capillary tube.
-
Analysis: Place the capillary tube in the melting point apparatus and heat slowly.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This is the melting range.
-
Interpretation: A narrow melting range close to the literature value indicates high purity.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for the Purity Validation of this compound.
This comprehensive approach, combining quantitative HPLC with confirmatory spectroscopic and qualitative melting point analyses, ensures a thorough and reliable validation of the purity of this compound, which is critical for its application in research and drug development.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Bromo-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst systems for palladium-catalyzed cross-coupling reactions involving 2-Bromo-3,5-dinitrobenzoic acid. The unique structure of this substrate, characterized by significant steric hindrance from the ortho-carboxylic acid group and strong electron-withdrawing effects from two nitro groups, presents considerable challenges for achieving high-yield couplings. These structural features can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, often resulting in slow reaction rates and diminished yields.[1]
This document outlines the performance of various catalysts in key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—and provides detailed experimental protocols to guide catalyst selection and optimization for the synthesis of complex molecules.
Catalyst Performance Comparison
The selection of an appropriate catalyst system, comprising a palladium precursor and a ligand, is critical for overcoming the challenges posed by this compound. The following table summarizes representative catalyst systems and their performance in the most common cross-coupling reactions. Due to the substrate's complexity, protecting the carboxylic acid group (e.g., as an ester) is often a prerequisite to prevent side reactions and catalyst inhibition.[1]
| Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-110 | 12-24 | 85-98 |
| Heck | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Toluene | 80-120 | 4-24 | 80-90 |
| Sonogashira | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | (None) | Et₃N, i-Pr₂NH | THF, DMF | 60-80 | 6-16 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 12-24 | 70-90 |
Note: The performance data is based on reactions with structurally similar, sterically hindered, and electron-deficient aryl bromides. Yields are highly dependent on the specific coupling partner and reaction conditions.[1][2][3]
Key Cross-Coupling Methodologies and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organohalide.[4] For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands (Buchwald ligands) is often essential to facilitate the catalytic cycle.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a bulky phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).[1][5]
-
Reagent Addition: Add the this compound derivative (1.0 equivalent) and the arylboronic acid (1.5 equivalents) to the flask.[1]
-
Solvent Addition: Introduce an anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve the desired concentration (typically ~0.1 M).[1][5]
-
Reaction: Seal the flask and heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]
-
Work-up: Upon completion (typically 12-24 hours), cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[1][5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[1][2][5]
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, producing a substituted alkene.[7][8] This reaction is catalyzed by a palladium complex and requires a base.[7]
Experimental Protocol: Heck Reaction
-
Preparation: To a Schlenk tube or microwave vial, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and any necessary additives like tetrabutylammonium bromide (TBAB).[6][9]
-
Reagent Addition: Add the this compound derivative (1.0 equivalent), the alkene (e.g., styrene, 1.5 equivalents), and a base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).[6][9]
-
Solvent Addition: Add an anhydrous solvent such as DMF or toluene.[6]
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours).[9]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate/hexane).[9]
-
Purification: Filter the organic extract through a pad of silica gel, concentrate the filtrate, and purify the resulting crude material by flash chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][11]
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).[2]
-
Reagent Addition: Add the this compound derivative (1.0 equivalent).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF) and a degassed amine base (e.g., Et₃N).[2]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the mixture at room temperature.[2]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 60 °C) and stir until the starting material is consumed.[2]
-
Monitoring: Monitor progress via TLC or GC-MS.[2]
-
Work-up: After cooling to room temperature, filter the mixture through Celite® and wash the pad with an organic solvent. Wash the filtrate with saturated aqueous NH₄Cl and then with brine.[2]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[12][13] This method is highly effective for synthesizing aryl amines.[12][14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert gas stream, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equivalents) to a dry Schlenk tube.[2]
-
Reagent Addition: Add anhydrous toluene, followed by the this compound derivative (1.0 equivalent) and the amine (1.2 equivalents).[2]
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[2]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.[2]
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the generalized catalytic cycle and a typical laboratory workflow for these cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. About: Heck reaction [dbpedia.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis of 2-Bromo-3,5-dinitrobenzoic Acid for Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of specialized chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 2-Bromo-3,5-dinitrobenzoic acid, a valuable building block in medicinal chemistry. We present a data-driven comparison of plausible synthetic pathways, complete with detailed experimental protocols and a logical framework for route selection.
Executive Summary
The synthesis of this compound is not widely documented, necessitating a comparison of rationally designed synthetic routes. This guide evaluates three potential pathways: the dinitration of 2-bromobenzoic acid (Route 1), the bromination of 3,5-dinitrobenzoic acid (Route 2), and the synthesis via oxidation of 2-bromo-3,5-dinitrotoluene (Route 3). Each route is assessed based on potential yield, purity, and the complexity of the required experimental conditions. While direct experimental data for the target molecule's synthesis is scarce, this guide extrapolates from established procedures for analogous compounds to provide a robust comparative framework.
Data Presentation: A Head-to-Head Comparison of Synthesis Routes
The following tables summarize the key quantitative metrics for each proposed synthesis route. Yields are estimated based on reactions with similar substrates and should be considered as such.
Table 1: Starting Materials and Intermediates
| Route | Starting Material | Key Intermediates |
| Route 1 | 2-Bromobenzoic Acid | 2-Bromo-3-nitrobenzoic acid, 2-Bromo-5-nitrobenzoic acid |
| Route 2 | 3,5-Dinitrobenzoic Acid | None |
| Route 3 | 2-Methyl-6-nitroaniline | 2-Bromo-3-nitrotoluene, 2-Bromo-3,5-dinitrotoluene |
Table 2: Comparison of Reaction Parameters and Estimated Yields
| Parameter | Route 1: Dinitration of 2-Bromobenzoic Acid | Route 2: Bromination of 3,5-Dinitrobenzoic Acid | Route 3: Oxidation of 2-Bromo-3,5-dinitrotoluene |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | N-Bromosuccinimide (NBS), Conc. H₂SO₄ | 1. NaNO₂, HBr, CuBr2. Conc. HNO₃, Conc. H₂SO₄3. KMnO₄ or other oxidant |
| Reaction Time | Several hours per nitration step | 1.5 - 3 hours | Multi-step, several hours per step |
| Temperature | 0 - 100°C | 60°C | Varied per step |
| Estimated Overall Yield | Low (<20%) | High (>80%) | Moderate (≈40-50%) |
| Purity Concerns | Difficult separation of isomers | High | Moderate, potential for side reactions |
| Safety Considerations | Strong acids, exothermic reaction | Strong acids, corrosive reagents | Diazotization (potentially explosive), strong acids and oxidants |
Experimental Protocols
The following are detailed, plausible experimental protocols for each proposed synthesis route, derived from established methodologies for similar transformations.
Route 1: Dinitration of 2-Bromobenzoic Acid
This route involves a two-step nitration process. The initial mononitration is expected to yield a mixture of isomers, primarily 2-bromo-5-nitrobenzoic acid, due to the directing effects of the carboxyl (meta-directing) and bromo (ortho, para-directing) groups. The desired 2-bromo-3-nitrobenzoic acid will be a minor product, requiring careful separation before the second nitration.
Step 1: Mononitration of 2-Bromobenzoic Acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 10.0 g (49.7 mmol) of 2-bromobenzoic acid to 40 mL of concentrated sulfuric acid.
-
In a separate beaker, prepare a nitrating mixture by cautiously adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring at 10°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product will be a mixture of isomers. Separation of 2-bromo-3-nitrobenzoic acid can be achieved by fractional crystallization or chromatography.
Step 2: Second Nitration to this compound
-
Dissolve the purified 2-bromo-3-nitrobenzoic acid in a minimal amount of concentrated sulfuric acid at 0°C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the solution of 2-bromo-3-nitrobenzoic acid, maintaining a low temperature.
-
The reaction mixture is then heated to facilitate the second nitration. Reaction conditions (time and temperature) will need to be optimized.
-
Work-up is similar to the first nitration step, involving precipitation on ice, filtration, and washing.
Route 2: Bromination of 3,5-Dinitrobenzoic Acid
This route takes advantage of the synthesis of 3,5-dinitrobenzoic acid from benzoic acid, followed by a direct bromination. The two nitro groups are strongly deactivating and meta-directing, which should favor the introduction of bromine at the C2 position.
Step 1: Synthesis of 3,5-Dinitrobenzoic Acid [1]
-
In a round-bottomed flask, dissolve 20.0 g (0.164 mol) of benzoic acid in 100 mL of concentrated sulfuric acid.
-
Slowly add a mixture of 20 mL of fuming nitric acid and 40 mL of concentrated sulfuric acid, keeping the temperature between 70-90°C.
-
Heat the mixture on a steam bath for 4 hours.
-
Allow the reaction to cool, then pour it onto 400 g of crushed ice.
-
Filter the resulting precipitate and wash with cold water.
-
Recrystallize the crude product from 50% ethanol to yield 3,5-dinitrobenzoic acid (Typical yield: 54-66.5%).[1][2]
Step 2: Bromination of 3,5-Dinitrobenzoic Acid [3]
-
To a solution of 10.0 g (47.1 mmol) of 3,5-dinitrobenzoic acid in 50 mL of concentrated sulfuric acid, add 8.3 g (47.1 mmol) of N-bromosuccinimide (NBS).
-
Heat the mixture to 60°C and stir for 1.5-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be recrystallized from a suitable solvent to afford pure this compound. This method has been shown to be effective for other deactivated aromatic compounds, with reported yields as high as 87% for the bromination of 1,3-dinitrobenzene.[3]
Route 3: Oxidation of 2-Bromo-3,5-dinitrotoluene
This route involves the synthesis of a substituted toluene followed by oxidation of the methyl group to a carboxylic acid.
Step 1: Synthesis of 2-Bromo-3-nitrotoluene
-
This can be prepared from 2-methyl-6-nitroaniline via a Sandmeyer reaction.
-
Suspend 2-methyl-6-nitroaniline in aqueous hydrobromic acid and cool to 0°C.
-
Slowly add a solution of sodium nitrite to form the diazonium salt.
-
Add a solution of cuprous bromide in hydrobromic acid to the diazonium salt solution.
-
Heat the reaction mixture to complete the reaction.
-
The product, 2-bromo-3-nitrotoluene, can be isolated by extraction and purified by column chromatography (a reported yield for a similar reaction is 60%).[4]
Step 2: Nitration of 2-Bromo-3-nitrotoluene
-
The nitration of 2-bromo-3-nitrotoluene with a mixture of nitric acid and sulfuric acid would be expected to introduce a second nitro group. The directing effects of the existing substituents would need to be carefully considered to optimize for the desired 3,5-dinitro isomer.
Step 3: Oxidation to this compound
-
The methyl group of 2-bromo-3,5-dinitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an acidic or alkaline medium. The oxidation of trinitrotoluene (TNT) to trinitrobenzoic acid is a known transformation and suggests the feasibility of this step.[5]
Mandatory Visualization
Caption: Logical workflow for selecting a synthesis route for this compound based on research priorities.
Conclusion and Recommendations
Based on the analysis of plausible synthetic pathways, Route 2, the bromination of 3,5-dinitrobenzoic acid, emerges as the most promising approach for the synthesis of this compound. This route is anticipated to provide the highest overall yield and purity due to the favorable directing effects of the nitro groups and the availability of efficient methods for brominating deactivated aromatic rings.
Route 1, the dinitration of 2-bromobenzoic acid, is likely to be hampered by the formation of multiple isomers, leading to a low yield of the desired product and significant purification challenges. Route 3, while plausible, involves a multi-step sequence that may result in a moderate overall yield and introduces additional complexity.
For researchers requiring a reliable and efficient synthesis of this compound, the development and optimization of the bromination of 3,5-dinitrobenzoic acid is the recommended course of action. Experimental validation of these proposed routes is, of course, essential to confirm these predictions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 4. 2-Bromo-3-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Reaction Kinetics for 2-Bromo-3,5-dinitrobenzoic Acid Derivatives in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-3,5-dinitrobenzoic acid and its derivatives in the context of nucleophilic aromatic substitution (SNAr). Due to a scarcity of direct kinetic data for this compound in publicly available literature, this guide leverages experimental data from structurally analogous compounds to provide a robust comparative framework. The principles of SNAr reactions, influenced by the nature of the aromatic ring's substituents, the leaving group, and the incoming nucleophile, allow for informed predictions of reactivity.
The presence of two strongly electron-withdrawing nitro groups at the meta and para positions relative to the bromine atom, along with a carboxylic acid group, significantly activates the aromatic ring of this compound towards nucleophilic attack. The bromine atom serves as a good leaving group in these reactions, facilitating the synthesis of a variety of derivatives. This guide will explore the expected reactivity trends and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.
Comparative Kinetic Data for Analogous Halo-Nitroaromatic Compounds
To understand the relative reactivity of this compound derivatives, it is instructive to examine the kinetic data for similar compounds. The following table summarizes the second-order rate constants for the reaction of various halo-nitroaromatic compounds with piperidine, a common nucleophile used in kinetic studies. These reactions are typically carried out under pseudo-first-order conditions where the concentration of the nucleophile is in large excess compared to the aromatic substrate.
| Substrate | Leaving Group | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] | Relative Reactivity |
| 1-Fluoro-2,4-dinitrobenzene | F | Piperidine | 95% Ethanol | ~2.9 - 5.8 | Highest |
| 1-Chloro-2,4-dinitrobenzene | Cl | Piperidine | 95% Ethanol | 0.0291 | High |
| 1-Bromo-2,4-dinitrobenzene | Br | Piperidine | 95% Ethanol | 0.0265 | Medium |
| 1-Iodo-2,4-dinitrobenzene | I | Piperidine | 95% Ethanol | 0.0076 | Lower |
| This compound (Predicted) | Br | Piperidine | Ethanol | Expected to be high | High |
Data for 1-Fluoro-, 1-Chloro-, 1-Bromo-, and 1-Iodo-2,4-dinitrobenzene is adapted from literature sources for comparative purposes. The reactivity of this compound is predicted based on the strong activation provided by the two nitro groups and the carboxylic acid functionality.
The trend in reactivity (F > Cl > Br > I) is characteristic of SNAr reactions where the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine stabilizes the transition state of this step. The additional electron-withdrawing carboxylic acid group in this compound is expected to further enhance its reactivity compared to 1-Bromo-2,4-dinitrobenzene.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This section outlines a detailed methodology for determining the second-order rate constant of the reaction between a this compound derivative and a nucleophile using UV-Vis spectrophotometry.
Objective: To determine the rate of reaction and calculate the second-order rate constant.
Materials:
-
This compound or its derivative
-
Nucleophile (e.g., piperidine, aniline, or other amine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at concentrations significantly higher than the substrate (e.g., 1 x 10⁻² M to 5 x 10⁻² M) to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting this compound derivative solution.
-
Record the UV-Vis spectrum of the expected product after the reaction has gone to completion. This can be achieved by allowing a mixture of the reactants to stand for a prolonged period or by gentle heating.
-
Identify a wavelength where the product shows significant absorbance, and the starting material shows minimal absorbance. This will be the analytical wavelength for the kinetic runs.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the determined analytical wavelength and allow the instrument to warm up.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.
-
Initiate the reaction by rapidly adding a small, known volume of the substrate stock solution to the cuvette, quickly mix the contents, and start recording the absorbance as a function of time.
-
Continue recording the absorbance until no significant change is observed, indicating the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.[1]
-
To determine the second-order rate constant (k₂), repeat the kinetic measurements with varying concentrations of the nucleophile.
-
Plot the calculated kobs values against the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in the kinetic analysis of this compound derivatives, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: The SNAr mechanism for this compound.
Caption: General workflow for the kinetic analysis of SNAr reactions.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-3,5-dinitrobenzoic Acid: A Guide for Laboratory Professionals
Ensuring the safe handling and disposal of chemical reagents is a critical aspect of maintaining a secure and compliant laboratory environment. This guide provides essential safety protocols and detailed disposal procedures for 2-Bromo-3,5-dinitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be fully aware of the potential hazards associated with this compound. While some safety data sheets (SDS) may vary in their hazard classification, it is best practice to handle this compound as a hazardous substance.[1] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2] In some cases, it is also listed as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.[2]
-
Eye Protection: Use chemical safety goggles to protect against dust and splashes.[2]
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust, a respirator should be used.[2]
Spill and Exposure Procedures
In the event of a spill or exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.
-
Inhalation: Move the individual to an area with fresh air.[2]
-
Spill Cleanup: In case of a spill, avoid generating dust.[2] Sweep up the solid material and place it into a suitable, labeled, and sealed container for disposal.[2]
Quantitative Safety and Disposal Data
The following table summarizes key safety and disposal information for this compound based on available Safety Data Sheets (SDS).
| Parameter | Information | Source(s) |
| Chemical Classification | Halogenated Organic Solid | [2] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (Category 3), Harmful if swallowed (Acute Toxicity 4), May cause long lasting harmful effects to aquatic life (Chronic 4) | [3] |
| GHS Hazard Statements | H302, H315, H319, H335, H413 | [3] |
| GHS Precautionary Statements | P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P501 | [3] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat. A respirator is recommended if dust is generated. | [2] |
| Disposal Method | Engage a licensed chemical waste disposal company. Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Protocols for Disposal
Validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service.[2] Any attempt at chemical treatment should only be conducted by trained professionals with a thorough understanding of the potential reactions and byproducts, and in strict accordance with all applicable regulations.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves the following steps:
-
Containerization: Carefully place the this compound waste into a designated, compatible, and clearly labeled container for halogenated organic waste.[2] The container must be sealed to prevent leaks or spills.
-
Labeling: The waste container must be accurately labeled with the chemical name and associated hazards.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved chemical waste disposal company.[2] Do not attempt to discharge this chemical into sewer systems or the environment.[2]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
